6-Methylindoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHSHGUXLJLVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480304 | |
| Record name | 6-Methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86911-82-2 | |
| Record name | 6-Methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Methylindoline from 1H-Indole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic pathways for converting 1H-indole-6-carboxylic acid into 6-methylindoline, a valuable scaffold in medicinal chemistry. The synthesis is strategically divided into two main stages: the reduction of the carboxylic acid to a methyl group to form the 6-methylindole intermediate, and the subsequent reduction of the indole ring to the final indoline product. This document details the experimental methodologies, presents quantitative data in structured tables, and visualizes the chemical workflows for clarity.
Overall Synthetic Strategy
The transformation of 1H-indole-6-carboxylic acid to this compound is most effectively approached as a two-stage process.
-
Stage 1: Synthesis of 6-Methylindole. This stage focuses on the conversion of the C-6 carboxylic acid functional group into a methyl group. The most common route involves a multi-step sequence: esterification of the carboxylic acid, reduction of the resulting ester to a primary alcohol, and subsequent hydrogenolysis of the alcohol to the methyl group.
-
Stage 2: Synthesis of this compound. This final stage involves the reduction of the pyrrole ring of the 6-methylindole intermediate to yield the saturated this compound. Key methods for this transformation include catalytic hydrogenation and dissolving metal reductions.
Caption: High-level overview of the two-stage synthesis of this compound.
Stage 1: Synthesis of 6-Methylindole from 1H-Indole-6-Carboxylic Acid
The primary pathway for this conversion proceeds through a 6-(hydroxymethyl)-1H-indole intermediate. This involves three key steps.
Pathway 1: Reduction via Hydroxymethyl Intermediate
This pathway is a reliable method that utilizes standard and well-documented organic reactions.
-
Step 1.1: Esterification. The starting carboxylic acid is first converted to its corresponding ethyl ester. This is a standard procedure that improves solubility and prepares the functional group for reduction. A common method is the Fischer esterification or the use of thionyl chloride in ethanol.[1]
-
Step 1.2: Reduction to Alcohol. The ethyl ester is then reduced to 6-(hydroxymethyl)-1H-indole using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3]
-
Step 1.3: Hydrogenolysis of Alcohol. The final step in this stage is the removal of the hydroxyl group to form the methyl group. While direct hydrogenolysis of 3-(hydroxymethyl)indole with LiAlH₄ to form skatole (3-methylindole) is documented, this reaction can be complex.[4] A more general approach involves conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by reduction, or catalytic hydrogenolysis.
Caption: Pathway for the synthesis of 6-methylindole via a hydroxymethyl intermediate.
Experimental Protocol: Esterification of 1H-Indole-6-carboxylic Acid
This protocol is adapted from a procedure for the synthesis of ethyl 1H-indole-6-carboxylate.[1]
-
Setup: To a solution of 1H-indole-6-carboxylic acid (0.5 g, 3.1 mmol) in absolute ethanol (15 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (0.22 mL, 3.0 mmol) dropwise to the cooled solution.
-
Reaction: After addition, remove the ice bath and reflux the mixture for 3 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under vacuum to yield the ethyl 1H-indole-6-carboxylate product. The ester is often used in the next step without further purification.
Experimental Protocol: Reduction of Ethyl 1H-indole-6-carboxylate with LiAlH₄
This is a general procedure for the reduction of an ester to a primary alcohol.[2][3]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) at 0 °C.
-
Reagent Addition: Add a solution of ethyl 1H-indole-6-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting aluminum salts and wash thoroughly with the solvent. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(hydroxymethyl)-1H-indole.
Stage 2: Synthesis of this compound from 6-Methylindole
Once 6-methylindole is obtained, the final step is the reduction of the indole's pyrrole ring. This can be achieved through several reliable methods.
Pathway 2A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines.[5] It involves the use of a metal catalyst and hydrogen gas, often under pressure.
Key Parameters:
-
Catalysts: Platinum-based catalysts (e.g., Pt/C, PtO₂) and Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃) are highly effective.[5][6] Palladium catalysts can also be used, but sometimes require harsher conditions.
-
Solvent: Water (with an acid activator), ethanol, or other inert solvents are commonly used.[5][7]
-
Conditions: The reaction often requires elevated pressure (50-100 bar) and temperature (25-100 °C) to achieve full conversion. The presence of a Brønsted acid can activate the indole ring and facilitate the reduction under milder conditions.[5]
Caption: Catalytic hydrogenation of 6-methylindole to this compound.
Pathway 2B: Dissolving Metal Reduction (Birch Reduction)
The Birch reduction offers a chemical alternative to catalytic hydrogenation. It employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol).[8][9][10] This method reduces the aromatic system via a radical anion intermediate. While powerful, it requires handling of cryogenic and pyrophoric materials.
Key Parameters:
-
Reducing Agent: Sodium (Na) or Lithium (Li) metal.
-
Solvent: Liquid ammonia (NH₃).
-
Proton Source: An alcohol, such as ethanol or tert-butanol, is added to protonate the intermediate anions and prevent the formation of strongly basic amide ions.[9]
Caption: Dissolving metal reduction of 6-methylindole to this compound.
Experimental Protocol: Catalytic Hydrogenation of 6-Methylindole
This is a general procedure based on the hydrogenation of substituted indoles.[5][6]
-
Setup: To a high-pressure reactor (e.g., a Parr hydrogenator), add 6-methylindole (1.0 eq.), a suitable solvent (e.g., ethanol or n-hexane), and the catalyst (e.g., 5-10 mol% Pt/C or a Ru-based catalyst).
-
Reaction: Seal the reactor, purge several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 70-100 bar).
-
Heating & Stirring: Heat the mixture to the target temperature (e.g., 25-100 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC, GC-MS).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation if necessary.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key transformations discussed. Note that yields can vary significantly based on the specific substrate and precise conditions used.
Table 1: Synthesis of 6-Methylindole Intermediate
| Step | Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1.1 | 1H-Indole-6-carboxylic acid | SOCl₂, EtOH, Reflux, 3h | Ethyl 1H-indole-6-carboxylate | N/A | [1] |
| 1.2 | Ester | LiAlH₄, Et₂O or THF | 6-(Hydroxymethyl)-1H-indole | High (Typical) | [2][3] |
| 1.3 | Alcohol | LiAlH₄ or H₂/Pd-C | 6-Methylindole | N/A |[4] |
Table 2: Synthesis of this compound from 6-Methylindole
| Pathway | Catalyst/Reagent | Solvent | Temperature | Pressure/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2A | Pt/C, p-TsOH | Water | RT | 1 atm H₂ | Indolines | 72-96% | [5] |
| 2A | Ru complex | n-Hexane | 25-100 °C | 100 bar H₂ | Octahydroindoles | 91-96% | [6] |
| 2A | PtO₂ | EtOH / HBF₄ | RT | 1 atm H₂ | Indolines | >95% | [7] |
| 2B | Na or Li, EtOH | liq. NH₃ | -78 °C to -33 °C | N/A | Dihydro derivatives | High (Typical) |[8][9] |
References
- 1. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Reduction by dissolving metals | PDF [slideshare.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Illustrated Glossary of Organic Chemistry - Dissolving metal reduction [chem.ucla.edu]
An In-depth Technical Guide to 6-Methylindole (CAS 3420-02-8)
A Note on Chemical Identity: This technical guide focuses on the compound associated with CAS number 3420-02-8, which is 6-Methylindole . The initial request specified "6-Methylindoline" with this CAS number; however, this compound is a distinct chemical entity (CAS 6951-36-6). This document pertains exclusively to 6-Methylindole.
Introduction
6-Methylindole, also known as 6-Methyl-1H-indole, is an aromatic heterocyclic organic compound belonging to the indole family.[1] It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with a methyl group substituted at the sixth position.[1] This compound serves as a versatile building block and a crucial intermediate in the synthesis of a wide array of biologically active molecules and complex organic compounds.[1] Its derivatives have shown significant promise in medicinal chemistry, leading to the development of novel therapeutic agents.[2][3] 6-Methylindole is also utilized in the agrochemical, material science, and flavor and fragrance industries.[4]
Chemical and Physical Properties
6-Methylindole is typically a white to off-white or pale yellow solid or liquid, depending on its purity and the ambient temperature.[1][4][5] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[5]
| Property | Value | Citations |
| CAS Number | 3420-02-8 | [1][2][3] |
| Molecular Formula | C₉H₉N | [1][4] |
| Molecular Weight | 131.17 g/mol | [2][6] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [4] |
| Melting Point | 29-32 °C | [4][7] |
| Boiling Point | 112 °C at 5 mmHg (lit.) | [2][3] |
| 266 °C (lit.) | [2] | |
| 285 °C (lit.) | [2] | |
| Density | 1.059 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.607 (lit.) | [2][3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][8] |
| pKa | 17.36 ± 0.30 (Predicted) | [5] |
| InChI | 1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 | [1][3] |
| InChIKey | ONYNOPPOVKYGRS-UHFFFAOYSA-N | [9] |
| SMILES | Cc1ccc2cc[nH]c2c1 | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Methylindole.
-
¹H NMR: Proton NMR data is available for 6-Methylindole, providing information on the chemical environment of its hydrogen atoms.[9]
-
¹³C NMR: The carbon skeleton of the molecule has been characterized using ¹³C NMR spectroscopy.[10]
-
Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available, confirming its molecular weight.[6]
-
Infrared (IR) Spectroscopy: FTIR spectra have been recorded from the melt, showing the characteristic vibrational modes of the molecule.[6]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[6]
-
Rotationally Resolved Electronic Spectroscopy: Studies have determined that the lowest electronically excited state (S1) of 6-Methylindole has Lb-character, based on the orientation of the transition dipole moment and the values of the permanent dipole moments.[11]
Synthesis and Experimental Protocols
While various industrial methods exist, such as Friedel-Crafts alkylation of indole or transition-metal-catalyzed coupling reactions, a specific laboratory-scale synthesis has been documented.[5]
Logical Workflow for Synthesis
Caption: General workflow for synthesizing 6-Methylindole from a carboxylic acid precursor.
Experimental Protocol: Synthesis of ethyl 1H-indole-6-carboxylate (Intermediate)
This protocol describes the initial esterification step in a synthetic route towards indole derivatives, as detailed in a cited publication.[12]
Materials:
-
1H-indole-6-carboxylic acid (0.5 g, 0.3 mmol)
-
Ethanol (EtOH, 15 mL)
-
Thionyl chloride (SOCl₂, 0.22 mL, 3 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1H-indole-6-carboxylic acid in ethanol is prepared in a suitable reaction flask.
-
The solution is cooled to 0 °C using an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is then heated to reflux and maintained for 3 hours.
-
After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate (50 mL).
-
The ethyl acetate solution is washed with a saturated NaHCO₃ solution, followed by a water wash.
-
The organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is removed under vacuum to yield the ethyl 1H-indole-6-carboxylate ester.[12]
-
The resulting ester is used in subsequent steps for the synthesis of the final product.[12]
Analysis: The intermediate product can be confirmed by LC-MS, expecting a peak at m/z: 162.2 [M+H]⁺.[12]
Applications in Research and Drug Development
6-Methylindole is a key starting material for the synthesis of various classes of therapeutic agents.[2][3] Its scaffold is integral to molecules targeting a range of diseases.
Caption: Applications of 6-Methylindole in the synthesis of various therapeutic agents.
Key Applications:
-
Anticancer Immunomodulators: It is a reactant for preparing pyridyl-ethenyl-indoles, which are potential tryptophan dioxygenase inhibitors.[2][3]
-
Antifungal Agents: Used to synthesize indole-linked triazole derivatives and aminoguanidine derivatives of arylsulfonylacylindoles.[2][3]
-
Diabetes Management: Serves as a precursor for N-β-D-xylosyl-indole derivatives, which act as SGLT2 inhibitors for managing hyperglycemia.[2][3]
-
Anti-HIV-1 Agents: Employed in the preparation of arylsulfonylacetylindoles.[3]
-
Kinase Inhibitors: Used to prepare indolylindazoles and indolylpyrazolopyridines as inhibitors of Interleukin-2 inducible T-cell kinase (ITK).[3][13]
-
Agrochemicals: It is explored for developing pesticides and herbicides.[4]
-
Material Science: Incorporated into polymers and resins to improve their thermal stability and mechanical properties.[4]
Safety and Handling
Proper handling of 6-Methylindole is essential due to its potential health hazards.
| Safety Aspect | Information | Citations |
| GHS Pictogram | Exclamation mark (GHS07) | [3] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. | [2] |
| H319: Causes serious eye irritation. | [2] | |
| H335: May cause respiratory irritation. | [2] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P264: Wash skin thoroughly after handling. | ||
| P280: Wear protective gloves/eye protection/face protection. | ||
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses... | ||
| Target Organs | Respiratory system | [2][3] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eyeshields, gloves. | [2] |
| Storage Conditions | Store refrigerated (0-10°C). Keep in a dry, well-ventilated place. Keep container tightly closed. Store under inert gas; sensitive to light, air, and heat. | [14] |
| Incompatibility | Strong oxidizing agents. | [15] |
| WGK (Water Hazard Class) | WGK 3 (Germany) | [2] |
References
- 1. CAS 3420-02-8: 6-Methylindole | CymitQuimica [cymitquimica.com]
- 2. 6-Methylindole 97 3420-02-8 [sigmaaldrich.com]
- 3. 6-メチルインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 8. 6-methyl indole, 3420-02-8 [thegoodscentscompany.com]
- 9. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. mbp.science.ru.nl [mbp.science.ru.nl]
- 12. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Methylindoline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylindoline is a substituted indoline molecule of interest in medicinal chemistry and drug discovery. Indoline derivatives are known to possess a range of biological activities, and the methylation at the 6-position of the indoline core can significantly influence its physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the molecular structure, key properties, and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also draws upon established chemical principles and general synthetic methodologies for related compounds.
Molecular Structure and Properties
The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring, with a methyl group substituent at the 6-position of the benzene ring.
Molecular Weight
The molecular formula for this compound is C₉H₁₁N. Based on this, the calculated molecular weight is approximately 133.19 g/mol .
Physicochemical Properties
While specific experimental data for this compound is not widely published, a summary of its core and predicted properties is presented in Table 1. It is important to note that properties such as melting and boiling points are estimations and should be confirmed experimentally.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁N | Calculation |
| Molecular Weight | 133.19 g/mol | Calculation |
| CAS Number | Not explicitly found in searches | - |
| Appearance | Expected to be a liquid or low-melting solid | Inference |
| Melting Point | Data not available in searches | - |
| Boiling Point | Data not available in searches | - |
| Solubility | Expected to be soluble in organic solvents | Inference |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through the chemical reduction of the more readily available 6-methylindole. The indole core is aromatic, and its reduction to the corresponding indoline requires a suitable reducing agent that can selectively saturate the C2-C3 double bond of the pyrrole ring. A general method for the reduction of indole compounds to their corresponding indoline derivatives involves the use of a borane complex in the presence of trifluoroacetic acid[1].
Experimental Protocol: Reduction of 6-Methylindole to this compound
This protocol is adapted from a general procedure for the reduction of indole compounds[1].
Materials:
-
6-Methylindole
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylindole (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (approximately 2.0-3.0 equivalents) to the stirred solution.
-
Addition of Reducing Agent: To this cooled solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature remains between 0 °C and 25 °C.
-
Reaction Monitoring: The reaction is typically rapid. Stir the mixture at 0-25 °C for 15-30 minutes after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0 °C to decompose any excess borane.
-
Workup:
-
Add a saturated solution of sodium bicarbonate to neutralize the trifluoroacetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Biological Activity and Applications
While specific studies on this compound are limited, the broader class of methylindoline derivatives has shown potential in therapeutic applications. For example, certain complex methylindoline derivatives have been investigated for their anti-inflammatory and anti-nephritic properties, demonstrating the potential of this scaffold in drug development[2]. The indoline core is a privileged scaffold in medicinal chemistry, and substitutions on the benzene ring can modulate activity and selectivity for various biological targets. Further research into the biological profile of this compound is warranted to explore its potential as a building block for novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in pharmaceutical and chemical research. While direct experimental data is not extensively available, its synthesis can be reliably achieved through the reduction of 6-methylindole. This guide provides a foundational understanding of its structure, properties, and a practical synthetic protocol to aid researchers in their work with this and related molecules. Further investigation into the physicochemical and biological properties of this compound will be crucial for unlocking its full potential in various scientific domains.
References
The Structure-Activity Relationship of 6-Methylindoline Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-methylindoline analogs. While direct and extensive research on this compound derivatives is still emerging, this paper synthesizes findings from structurally related 5- and 7-substituted indoline and indole analogs to extrapolate and predict the SAR for this specific scaffold. The focus is on two key therapeutic areas where indole and indoline cores have shown significant promise: oncology and neuroscience, particularly as kinase inhibitors and dopamine D4 receptor ligands. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design of novel this compound-based therapeutic agents.
Introduction to the this compound Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methyl group at the 6-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile. These modifications, in turn, can profoundly impact the compound's binding affinity for its biological target, its pharmacokinetic properties, and its overall therapeutic efficacy. Understanding the SAR of this compound analogs is crucial for optimizing lead compounds and developing novel drugs with improved potency and selectivity.
SAR of Indoline Analogs as Kinase Inhibitors in Oncology
Indoline and indole derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. The 2-indolinone (oxindole) core, in particular, is a common feature in many kinase inhibitors. While specific data on this compound analogs is limited, studies on 5- and 7-substituted indolinones provide valuable insights into the SAR of this class of compounds.
Quantitative Data for Substituted Indolin-2-one Analogs as Anticancer Agents
The following table summarizes the in vitro anticancer activity of a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one derivatives against various cancer cell lines. This data highlights the impact of substitution on the indolinone ring.
| Compound ID | Substitution (R) | HeLa IC₅₀ (µM) | IMR-32 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| VIa | H | 21.36 | 28.14 | 33.62 |
| VIb | 5-F | 11.82 | 14.28 | 10.64 |
| VIc | 5-Cl | 10.64 | 12.51 | 11.24 |
| VId | 5-Br | 11.21 | 13.86 | 12.08 |
| VIe | 5-CH₃ | 18.92 | 22.43 | 26.15 |
| VIf | 5-NO₂ | 14.37 | 17.88 | 19.42 |
| VIg | 7-CH₃ | 20.15 | 25.18 | 29.84 |
| Cisplatin | - | 12.14 | 10.26 | 13.52 |
Data sourced from reference[1].
SAR Insights:
-
Substitution at C5: Halogen substitutions (F, Cl, Br) at the 5-position of the indolin-2-one ring generally lead to a significant increase in anticancer activity compared to the unsubstituted analog (VIa).[1] This suggests that electron-withdrawing groups at this position are favorable for activity.
-
5-Methyl vs. 5-Halo: The 5-methyl analog (VIe) shows weaker activity compared to the 5-halo substituted compounds, indicating that a simple increase in lipophilicity at this position is less effective than the electronic effects of halogens.[1]
-
5-Nitro Group: The 5-nitro analog (VIf) exhibits potent activity, further supporting the beneficial effect of electron-withdrawing groups at the C5 position.[1]
-
Substitution at C7: A methyl group at the 7-position (VIg) results in activity comparable to the unsubstituted analog, suggesting that substitution at this position is well-tolerated but does not significantly enhance potency.[1]
Extrapolation to this compound: Based on these findings, a methyl group at the 6-position might be expected to have a modest impact on activity, potentially similar to or slightly better than the 7-methyl analog. The electronic and steric effects of a 6-methyl group would likely be less pronounced than those of the substituents at the 5-position.
Signaling Pathway: VEGFR-2 Inhibition
Many indolinone-based kinase inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by indolinone analogs.
SAR of Indoline Analogs as Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that is a target for the treatment of various neuropsychiatric disorders. Indole and indoline derivatives have been explored as potent and selective D4 receptor ligands.
Quantitative Data for Substituted Cyanoindole Analogs as Dopamine D4 Receptor Ligands
A comparative study on 5- and 6-cyanoindole derivatives provides direct insight into the importance of substituent positioning on the indole ring for dopamine D4 receptor affinity.
| Scaffold | Derivative Type | Dopamine D4 Receptor Affinity (Ki, nM) |
| 5-Cyanoindole | 2-Aminomethyl derivatives | 0.52 - 1.0 |
| 6-Cyanoindole | 2-Aminomethyl derivatives | 3.4 - 9.0 |
Data sourced from reference[2].
SAR Insights:
-
Positional Isomers: Derivatives of 5-cyanoindole consistently exhibit higher affinity for the dopamine D4 receptor compared to their 6-cyanoindole counterparts.[2] This indicates a clear preference for substitution at the 5-position for optimal receptor binding.
-
Implications for this compound: This finding suggests that a methyl group at the 6-position of an indoline scaffold may result in lower dopamine D4 receptor affinity compared to a 5-methylindoline analog. However, the methyl group's electronic and steric properties differ from the cyano group, so direct extrapolation should be made with caution. The 6-position may still be a viable point for modification to fine-tune selectivity against other dopamine receptor subtypes.
Signaling Pathway: Dopamine D4 Receptor Signaling
Dopamine D4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 receptor signaling pathway and modulation by indoline analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of SAR studies. The following are methodologies for key in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the this compound analog in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the kinase, substrate, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Detection: The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Dopamine D4 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Caption: Workflow for a radioligand receptor binding assay.
Detailed Steps:
-
Reagent Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor. Prepare serial dilutions of the this compound analog.
-
Incubation: In assay tubes, incubate the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The exploration of the structure-activity relationship of this compound analogs, through the lens of related substituted indoline and indole derivatives, provides a solid foundation for the rational design of novel therapeutic agents. The available data suggests that substitution on the indoline ring is a critical determinant of biological activity, with the 5-position being particularly sensitive to electronic and steric modifications for both kinase inhibition and dopamine D4 receptor binding. While a 6-methyl substitution may not always lead to the most potent compounds, it offers a valuable handle for modulating physicochemical properties and achieving desired selectivity profiles. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis and direct biological evaluation of a focused library of this compound analogs to validate these extrapolated SARs and uncover new therapeutic opportunities.
References
The Indoline Scaffold: A Historical and Synthetic Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold, a saturated derivative of the indole nucleus, represents a cornerstone in medicinal chemistry and drug development. Its unique three-dimensional structure and synthetic tractability have established it as a "privileged scaffold," leading to the development of numerous FDA-approved therapeutics for a wide range of diseases. This technical guide provides a comprehensive overview of the discovery and history of substituted indolines, from the foundational work on indole chemistry to the development of modern, sophisticated synthetic methodologies. It details the historical context, key synthetic transformations, and presents in-depth case studies of prominent indoline-containing drugs: the antihypertensive diuretic Indapamide , the beta-blocker Pindolol , and the dopamine agonist Ropinirole . For each case study, this guide includes a history of its discovery, a detailed mechanism of action with signaling pathway diagrams, quantitative pharmacological data, and representative experimental protocols, offering a vital resource for professionals engaged in the field of drug discovery.
A Historical Perspective: From Indigo to Indoline
The story of indoline is intrinsically linked to its aromatic precursor, indole. The journey began in the mid-19th century with the study of the dye indigo. In 1866, the eminent chemist Adolf von Baeyer successfully reduced oxindole—a derivative of indigo—to indole using zinc dust, marking the formal discovery of the indole nucleus.[1] The name "indole" itself is a portmanteau of indigo and oleum, reflecting its origins.
For decades, research focused on the aromatic indole ring, which was identified as the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] The corresponding saturated structure, 2,3-dihydroindole or indoline , was initially explored as a simple derivative. However, its significance grew as medicinal chemists recognized that the transition from a flat, aromatic indole to a three-dimensional, sp³-rich indoline scaffold offered distinct advantages in drug design, including improved solubility, metabolic stability, and the ability to form more specific interactions with biological targets.[2] This realization has cemented the indoline framework as a critical component in the modern drug discovery toolbox.[3][4]
Foundational and Modern Synthetic Methodologies
The synthesis of substituted indolines has evolved from simple reductions to complex, stereoselective catalytic reactions.
Classical Synthetic Routes
2.1.1 Reduction of Indole Derivatives The most direct and historically significant method for preparing indolines is the chemical reduction of the corresponding indole. This transformation saturates the 2,3-double bond of the pyrrole ring.
-
Catalytic Hydrogenation: The use of transition metal catalysts such as Palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. N-Boc protected indoles can be effectively reduced to N-Boc indolines using palladium catalysis with polymethylhydrosiloxane (PMHS) as a safe and robust reducing agent.[3]
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₃CN) in the presence of an acid, such as acetic acid or trifluoroacetic acid, are widely used to achieve this reduction.[3] The choice of acid can influence whether the resulting indoline nitrogen is acylated.[3]
2.1.2 Fischer Indole Synthesis followed by Reduction The Fischer indole synthesis, developed by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1] While it directly produces indoles, it serves as a crucial first step in a two-step sequence to access highly substituted indolines that would be difficult to obtain otherwise. The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole, which can then be reduced as described above.
Modern Synthetic Strategies
Modern organic synthesis has introduced more sophisticated and direct methods for constructing the indoline core.
2.2.1 Palladium-Catalyzed Intramolecular C-H Amination A significant advancement is the direct cyclization of phenethylamine derivatives via palladium-catalyzed intramolecular amination of an ortho C(sp²)-H bond.[6] This method allows for the construction of the indoline ring in a single, efficient step from readily available linear precursors, often under mild conditions and with low catalyst loadings.[6]
2.2.2 Photocatalyzed and Electrochemical Methods Reflecting a move towards "green chemistry," recent developments include metal-free approaches. Photocatalyzed decarboxylative radical cyclizations and electrochemical intramolecular C-H amination reactions have emerged as powerful methods to synthesize substituted indolines.[7] These techniques avoid harsh reagents and offer novel pathways for functionalization.[6]
Case Studies: Substituted Indolines in Modern Medicine
The versatility of the indoline scaffold is best illustrated by the successful drugs developed from it. Here, we examine three key examples.
Indapamide: A Thiazide-Like Diuretic
-
Discovery and History: Indapamide was synthesized by Servier Laboratories in 1969 and received approval for medical use in 1977.[1][8][9] It was developed as a 2-methylindoline derivative of the 4-chloro-3-sulfamoyl benzamide class of diuretics with the goal of creating a potent antihypertensive agent with a favorable side-effect profile.[1][8]
-
Mechanism of Action: Indapamide exerts its primary effect in the kidneys. It inhibits the Na⁺/Cl⁻ cotransporter located on the apical membrane of cells in the distal convoluted tubule.[8] This blockage prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure. Additionally, Indapamide is thought to have direct vasodilatory effects on vascular smooth muscle, possibly by modulating calcium ion currents.[8]
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pindolol - Wikipedia [en.wikipedia.org]
- 5. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]
- 7. Rational synthesis of pindolol imprinted polymer by non-covalent protocol based on computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reactions involving the 6-Methylindoline scaffold
An In-depth Technical Guide to Fundamental Reactions Involving the 6-Methylindoline Scaffold
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core chemical reactions involving the this compound scaffold, a significant heterocyclic motif in medicinal chemistry. Due to its presence in numerous bioactive compounds, understanding its synthesis and functionalization is crucial for the development of novel therapeutics.[1][2] This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows.
Synthesis of the this compound Scaffold
The preparation of the this compound core is a critical first step. A common and efficient industrial method involves the catalytic hydrogenation and intramolecular cyclization of a substituted nitrostyrene derivative.[3]
Experimental Protocol: Catalytic Hydrogenation Route
This protocol is adapted from a patented method for preparing 2-methylindoline, which can be conceptually applied to related substituted indolines.[3]
-
Charging the Reactor: To a suitable pressure reactor, add 2-chloro-β-methyl nitrostyrene (198 g, 1 mol), Raney nickel catalyst (40 g), cuprous chloride (35 g, 0.35 mol), sodium carbonate (50 g, 0.47 mol), and water (500 g).
-
Hydrogenation: Seal the reactor and pressurize with hydrogen to 25 kg.
-
Reaction: Heat the mixture to 120°C and maintain for 5 hours with stirring.
-
Work-up: After the reaction is complete, cool the reactor. Add toluene (400 ml) to the reaction solution and stir for 30 minutes.
-
Isolation: Filter the mixture to recover the catalyst. The filtrate is then subjected to reduced pressure distillation.
-
Purification: Collect the fraction at 85-89°C/5 mmHg to obtain the 2-methylindoline product. The reported yield for this specific process is 86%, with a purity of 99.67% by gas chromatography.[3]
Data on this compound Synthesis
| Precursor | Catalyst | Additives | Base | H₂ Pressure | Temp. | Time | Yield (%) | Purity (%) | Ref. |
| 2-chloro-β-methylnitrostyrene | Raney Ni | CuCl₂ | Na₂CO₃ | 25 kg | 120°C | 5 h | 86 | 99.67 | [3] |
| 2-bromo-β-methylnitrostyrene | Raney Ni | CuCl₂ | NaOH | 20 kg | 120°C | 4 h | 90 | 99.74 | [3] |
| 2-chloro-β-methylnitrostyrene | Raney Ni | CuBr₂ | NaOH | 30 kg | 110°C | 6 h | 88 | 99.63 | [3] |
C-H Functionalization of the Indoline Core
Direct C-H activation is a powerful, atom-economical strategy for modifying the indoline scaffold, eliminating the need for pre-functionalization.[4] Reactions can be directed to various positions on the benzene ring (C4, C5, C7), offering routes to diverse derivatives.[5] The C6-position is already substituted in the target scaffold.
Logical Diagram: Regioselective C-H Functionalization
References
- 1. Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tryptophan Dioxygenase Inhibitors Using 6-Methylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that plays a critical role in tryptophan metabolism by catalyzing the initial and rate-limiting step of the kynurenine pathway.[1][2] In the context of oncology, overexpression of TDO in tumor cells leads to the depletion of tryptophan in the tumor microenvironment. This depletion suppresses the activity of effector T cells and promotes the generation of regulatory T cells, creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[2][3] Consequently, the development of TDO inhibitors has emerged as a promising strategy in cancer immunotherapy.[3]
The indole scaffold, particularly with substitutions at the 6-position, has been identified as a privileged structure in the design of potent TDO inhibitors. While much of the published research focuses on 6-fluoroindole derivatives, the principles and synthetic methodologies are directly applicable to 6-methylindoline, offering a valuable avenue for the exploration of novel TDO inhibitors. These application notes provide a comprehensive guide to the synthesis and evaluation of TDO inhibitors derived from this compound.
Tryptophan Dioxygenase (TDO) Signaling Pathway and Inhibition
TDO-mediated degradation of tryptophan to N-formylkynurenine is the first step in the kynurenine pathway.[2] The subsequent accumulation of kynurenine and its downstream metabolites in the tumor microenvironment leads to the suppression of the anti-tumor immune response. TDO inhibitors block this enzymatic activity, thereby restoring local tryptophan levels and reactivating immune surveillance against cancer cells.
Synthesis of this compound-Based TDO Inhibitors
The synthesis of TDO inhibitors from this compound generally follows a three-step process:
-
Formylation: Introduction of a formyl group at the 3-position of the 6-methylindole ring.
-
Olefination: Conversion of the aldehyde to an acrylonitrile derivative.
-
Cycloaddition: Formation of a tetrazole ring from the nitrile.
The following diagram outlines the general synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 6-Methylindole-3-carboxaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formylation of 6-methylindole at the C3 position.[4][5]
Materials:
-
6-Methylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ice
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. Maintain the temperature below 10°C.
-
Dissolve 6-methylindole in anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium hydroxide until the solution is basic.
-
Heat the mixture to boiling, then allow it to cool to room temperature.
-
The product, 6-methylindole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis of 3-(6-Methyl-1H-indol-3-yl)acrylonitrile (Horner-Wadsworth-Emmons Reaction)
This protocol details the olefination of the aldehyde intermediate.[2][6]
Materials:
-
6-Methylindole-3-carboxaldehyde
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of 6-methylindole-3-carboxaldehyde and diethyl cyanomethylphosphonate in anhydrous THF under a nitrogen atmosphere, add sodium hydride portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acrylonitrile intermediate.
Protocol 3: Synthesis of the Tetrazole Derivative ([3+2] Cycloaddition)
This protocol describes the formation of the tetrazole ring, a common moiety in potent TDO inhibitors.[2]
Materials:
-
3-(6-Methyl-1H-indol-3-yl)acrylonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric acid (HCl)
-
Ice water
-
Round-bottom flask
-
Heating mantle with temperature control
-
Stirring apparatus
Procedure:
-
To a solution of the acrylonitrile intermediate in DMF, add sodium azide and triethylamine hydrochloride.
-
Heat the mixture at approximately 120°C for 12-16 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the tetrazole product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Evaluation of TDO Inhibitory Activity
Protocol 4: In Vitro TDO Enzymatic Assay
This assay determines the direct inhibitory effect of the synthesized compounds on TDO enzyme activity by measuring the formation of N-formylkynurenine.
Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
In a 96-well plate, add the following to each well:
-
Blank: Assay buffer and L-Tryptophan.
-
Positive Control (No Inhibitor): Assay buffer, L-Tryptophan, and DMSO (vehicle control).
-
Test Wells: Assay buffer, L-Tryptophan, and diluted test compound.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a pre-determined amount of TDO enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the absorbance of each well at 321 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other wells. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 5: Cellular TDO Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit TDO activity within a cellular context by quantifying the production of kynurenine.
Materials:
-
A suitable cell line expressing TDO (e.g., HEK293 cells transfected with a human TDO expression vector).
-
Cell culture medium.
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plate.
-
Microplate reader capable of measuring absorbance at ~480 nm.
-
Alternatively, HPLC system for kynurenine quantification.
Procedure:
-
Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Kynurenine Detection (Colorimetric):
-
Mix the supernatant with the detection reagent.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at approximately 480 nm.
-
-
Kynurenine Detection (HPLC):
-
Analyze the supernatant using a suitable HPLC method to separate and quantify kynurenine.
-
-
Data Analysis: Calculate the concentration of kynurenine in each sample. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the cellular IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Quantitative Data Summary
| Compound Scaffold | TDO Inhibitory Potency (IC50/Ki) | Assay Type |
| 6-Fluoroindole Derivatives | Ranging from low micromolar to nanomolar | Enzymatic and Cellular |
| This compound Derivatives | To be determined experimentally | - |
Researchers are encouraged to use the provided protocols to synthesize and evaluate their own this compound-based compounds to determine their specific inhibitory activities against TDO. The structure-activity relationship (SAR) data generated will be crucial for the optimization of lead compounds in the development of novel cancer immunotherapies.
References
- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Indole-Linked Triazole Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the development of novel antifungal agents with improved efficacy and broader spectrums of activity. One promising class of compounds is the indole-linked triazoles, which hybridize the pharmacologically significant indole and triazole moieties. These hybrid molecules have demonstrated potent antifungal activity against a range of clinically relevant fungi, including various species of Candida and Aspergillus. Their mechanism of action often involves the inhibition of fungal ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. This document provides a detailed protocol for the synthesis of indole-linked triazole antifungal agents, along with a summary of their biological activity.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of representative indole-linked triazole compounds against various fungal strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 3d | C. albicans | 3.125 | Fluconazole | - |
| C. krusei | - | Fluconazole | - | |
| Compound 8g | C. albicans (MIC90) | 0.5 | Fluconazole | 8 |
| Voriconazole | 0.25 | |||
| C. glabrata (MIC90) | 0.25 | Fluconazole | 64 | |
| Voriconazole | 1 | |||
| C. krusei (MIC90) | 0.125 | Fluconazole | 64 | |
| Voriconazole | 0.125 | |||
| Compound 6f | C. albicans | 2 | - | - |
| C. tropicalis | 2 | - | - | |
| Amide Analog 23d | C. albicans ATCC24433 | 0.008 | Fluconazole | 0.5 |
| Itraconazole | 0.125 | |||
| C. neoformans TIMM1855 | 0.031 | Fluconazole | >4 | |
| Itraconazole | 0.25 | |||
| A. fumigatus ATCC26430 | 0.031 | Fluconazole | >4 | |
| Itraconazole | 0.25 |
Note: MIC values can vary based on the specific assay conditions. The data presented here is a compilation from various studies for comparative purposes.[1][2][3][4][5]
Experimental Protocols
This section details a general methodology for the synthesis of indole-linked 1,2,4-triazoles. This protocol is a composite based on common synthetic strategies reported in the literature.[5]
Materials:
-
1H-indole-2-carboxylic acid
-
Absolute ethanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate)
-
Sodium hydroxide
-
Appropriate benzyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate
-
Dry acetone
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Protocol 1: Synthesis of 5-(1H-Indol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the initial steps to create the core indole-triazole thiol structure.
-
Esterification of Indole-2-carboxylic Acid:
-
Suspend 1H-indole-2-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain ethyl 1H-indole-2-carboxylate.
-
-
Formation of Indole-2-carbohydrazide:
-
Suspend the ethyl 1H-indole-2-carboxylate in absolute ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
After completion, cool the mixture, and the product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to yield 1H-indole-2-carbohydrazide.
-
-
Synthesis of Thiosemicarbazide Intermediate:
-
Dissolve the 1H-indole-2-carbohydrazide in absolute ethanol.
-
Add the desired isothiocyanate (e.g., phenyl isothiocyanate) dropwise.
-
Reflux the mixture for several hours.
-
Cool the reaction, and collect the precipitated product by filtration.
-
-
Cyclization to Form the Triazole Ring:
-
Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Reflux the mixture until a clear solution is obtained.
-
Cool the solution and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the 5-(1H-indol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: S-Alkylation of the Indole-Triazole Thiol
This protocol describes the final step to attach various side chains to the core structure.[5]
-
Alkylation Reaction:
-
Suspend the synthesized indole-triazole-thiol from Protocol 1 and anhydrous potassium carbonate in dry acetone.
-
To this stirred suspension, add the desired benzyl halide (e.g., benzyl bromide) dropwise.
-
Heat the reaction mixture to reflux and stir for a few hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the obtained solid from ethanol to yield the final indole-linked triazole product.
-
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for preparing indole-linked triazole antifungal agents.
Caption: General synthetic scheme for indole-linked triazoles.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary antifungal mechanism for many triazole-based drugs is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.
Caption: Inhibition of ergosterol biosynthesis by indole-triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
Application Notes and Protocols: 6-Methylindoline in the Synthesis of Novel SGLT2 Inhibitors for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the management of type 2 diabetes mellitus. Their unique, insulin-independent mechanism of action, which involves promoting urinary glucose excretion by inhibiting glucose reabsorption in the kidneys, has established them as a cornerstone of modern diabetes therapy. The exploration of diverse chemical scaffolds for SGLT2 inhibition continues to be a fertile area of research, aimed at discovering novel agents with improved efficacy, selectivity, and pharmacokinetic profiles.
Indole-based structures have emerged as a promising scaffold for the development of new SGLT2 inhibitors. The inherent physicochemical properties of the indole ring system offer opportunities for extensive chemical modification to optimize target binding and drug-like properties. This document provides a detailed application note and a proposed synthetic protocol for the use of 6-methylindoline as a key starting material in the synthesis of a novel N-glucosyl indole-based SGLT2 inhibitor.
Mechanism of Action: SGLT2 Inhibition
SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By competitively inhibiting this transporter, SGLT2 inhibitors prevent the return of glucose to the bloodstream, leading to its excretion in the urine. This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or sensitivity.
Application Notes and Protocols for the Evaluation of 6-Methylindoline as a Potential Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The durability and lifespan of polymeric materials are critical factors in a vast array of applications, from industrial components to advanced drug delivery systems. However, polymers are susceptible to degradation upon exposure to environmental factors such as heat, oxygen, and ultraviolet (UV) radiation. This degradation can lead to a loss of mechanical integrity, discoloration, and overall failure of the material. To counteract these effects, stabilizers are incorporated into polymer matrices. This document provides a detailed overview of the potential application of 6-Methylindoline as a polymer stabilizer and outlines the experimental protocols for its evaluation.
While direct studies on the use of this compound for polymer stability are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a stabilizer. The indoline moiety contains a secondary amine and an aromatic ring, which are functional groups known to be effective in mitigating polymer degradation through antioxidant and UV-stabilizing mechanisms. These application notes, therefore, serve as a foundational guide for researchers interested in exploring the capabilities of this compound and similar N-heterocyclic compounds in the field of material science.
Hypothetical Application Notes
This compound could potentially enhance polymer stability through two primary mechanisms: antioxidation and UV stabilization.
1. Antioxidant Activity
Polymer degradation is often initiated by the formation of free radicals under the influence of heat or UV radiation. These radicals can then propagate a chain reaction, leading to the cleavage of polymer chains and a deterioration of material properties. The secondary amine group (-NH-) in the indoline structure can theoretically act as a radical scavenger. It can donate a hydrogen atom to a highly reactive polymer radical (P•) or peroxy radical (POO•), thus neutralizing them and terminating the degradation chain reaction. The resulting 6-methylindolinyl radical is resonance-stabilized by the aromatic ring, making it less reactive and less likely to initiate new degradation chains.
2. UV Stabilization
Many polymers degrade when they absorb UV radiation, which provides the energy to break chemical bonds. Aromatic compounds, such as the benzene ring in this compound, can absorb UV radiation. By absorbing harmful UV rays and dissipating the energy as heat, this compound could protect the polymer from photodegradation.
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of this compound as a polymer stabilizer. These methods are based on standard techniques used in the polymer industry.
1. Materials and Equipment
-
Polymer Resin: A selection of common polymers such as polypropylene (PP), polyethylene (PE), or polyvinyl chloride (PVC).
-
This compound: High-purity grade.
-
Processing Equipment: Twin-screw extruder, internal mixer (e.g., Brabender), or a two-roll mill for melt blending. A hydraulic press for preparing polymer films or plaques.
-
Analytical Instruments:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectrophotometer
-
Xenon Arc Weatherometer or QUV Accelerated Weathering Tester
-
Mechanical Tester (for tensile and impact strength)
-
Colorimeter
-
2. Sample Preparation: Incorporation of this compound into Polymer Matrix
The most common method for incorporating additives into a polymer is melt blending.
-
Step 1: Drying: Dry the polymer resin and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.
-
Step 2: Premixing: Prepare a dry blend of the polymer resin and this compound at various concentrations (e.g., 0.1%, 0.25%, 0.5%, and 1.0% by weight). A control sample with no additive should also be prepared.
-
Step 3: Melt Blending: Process the dry blend in a twin-screw extruder or internal mixer. The processing temperature and screw speed should be optimized for the specific polymer to ensure homogeneous mixing without causing significant thermal degradation.
-
Step 4: Sample Fabrication: The resulting polymer compound can be pelletized and then compression molded or injection molded into films or plaques of a standardized thickness for subsequent testing.
3. Performance Testing
a. Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a small sample (5-10 mg) of the polymer from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Acquired: Record the weight loss as a function of temperature. The onset temperature of degradation (Tonset) and the temperature at 5% weight loss (T5%) are key parameters to compare the thermal stability of the stabilized and unstabilized polymer.
-
-
Oxidative Induction Time (OIT) by DSC:
-
Protocol: Heat a small, open sample (5-10 mg) in the DSC under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200°C for PP). Once the temperature is stable, switch the purge gas to oxygen.
-
Data Acquired: Measure the time until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.
-
b. UV Stability Analysis
-
Accelerated Weathering:
-
Protocol: Place the polymer samples in a Xenon Arc Weatherometer, which simulates the full spectrum of sunlight. The test conditions should include controlled cycles of light, temperature, and humidity.
-
Data Acquired: Periodically remove samples (e.g., after 250, 500, 1000, and 2000 hours) and evaluate them for changes in mechanical properties, chemical structure, and color.
-
c. Evaluation of Degraded Samples
-
Mechanical Testing:
-
Protocol: Perform tensile tests to measure properties like tensile strength, elongation at break, and Young's modulus. Conduct Izod or Charpy impact tests to determine the material's toughness.
-
Data Acquired: Compare the mechanical properties of the weathered samples to the unweathered samples. The retention of these properties is a measure of the stabilizer's effectiveness.
-
-
FTIR Spectroscopy:
-
Protocol: Analyze the surface of the polymer samples using an FTIR spectrometer with an ATR accessory.
-
Data Acquired: Look for the formation of carbonyl groups (C=O) around 1700-1750 cm-1, which is a key indicator of oxidative degradation. The increase in the carbonyl index (ratio of the carbonyl peak absorbance to a reference peak absorbance) over time indicates the extent of degradation.
-
-
Colorimetry:
-
Protocol: Measure the color of the samples using a colorimeter.
-
Data Acquired: Quantify the change in color, often expressed as the yellowness index (YI). An increase in YI is a common sign of polymer degradation.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Thermal Stability Data
| Sample | This compound (wt%) | Tonset (°C) in N2 | T5% (°C) in N2 | OIT at 200°C (min) |
| Control | 0.0 | 350 | 365 | 5 |
| A | 0.1 | 355 | 372 | 15 |
| B | 0.25 | 362 | 380 | 30 |
| C | 0.5 | 370 | 390 | 55 |
| D | 1.0 | 375 | 398 | 80 |
Table 2: Mechanical Properties after 1000 hours of Accelerated Weathering
| Sample | This compound (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control | 0.0 | 30 | 10 |
| A | 0.1 | 50 | 35 |
| B | 0.25 | 70 | 60 |
| C | 0.5 | 85 | 80 |
| D | 1.0 | 90 | 85 |
Table 3: Carbonyl Index and Yellowness Index after 1000 hours of Accelerated Weathering
| Sample | This compound (wt%) | Carbonyl Index (Arbitrary Units) | Yellowness Index |
| Control | 0.0 | 0.85 | 25 |
| A | 0.1 | 0.50 | 15 |
| B | 0.25 | 0.25 | 8 |
| C | 0.5 | 0.10 | 4 |
| D | 1.0 | 0.08 | 3 |
Proposed Mechanism of Action
The potential stabilizing effect of this compound can be visualized as follows:
While the direct application of this compound as a polymer stabilizer is not yet established in the scientific literature, its chemical structure suggests a strong potential for such use. The protocols and evaluation methods outlined in this document provide a comprehensive framework for researchers to systematically investigate the efficacy of this compound and other novel compounds in enhancing the stability and durability of polymeric materials. The successful identification of new, effective stabilizers is crucial for the advancement of material science and the development of more robust and long-lasting products across various industries.
Application Notes and Protocols for the Methylation of Indoles with Methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the methylation of indoles using methanol as a C1 source. The protocols detailed below are based on modern catalytic methods, offering sustainable and efficient pathways to valuable methylated indole derivatives, which are prevalent scaffolds in pharmaceuticals and bioactive molecules.
Introduction
The methylation of indoles is a fundamental transformation in organic synthesis, yielding products with significant biological activity. Traditional methods often rely on hazardous methylating agents like methyl iodide or dimethyl sulfate. The use of methanol as a methylating agent presents a greener, more atom-economical, and sustainable alternative. Recent advancements in catalysis have enabled both the N-methylation and selective C3-methylation of the indole nucleus using methanol, primarily through transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" mechanisms.[1][2][3][4][5][6] This document outlines the experimental protocols for these transformations.
Catalytic Systems and Reaction Scope
Several catalytic systems have been developed for the methylation of indoles with methanol. The choice of catalyst and reaction conditions dictates the selectivity between N-methylation and C3-methylation.
-
Heterogeneous Catalysis for C3-Methylation: A notable example is the use of platinum nanoparticles supported on carbon (Pt/C) in the presence of a base like NaOH.[1][2][3] This system is effective for the selective C3-methylation of a variety of indole substrates. The reaction proceeds via a borrowing hydrogen mechanism.[1][2][3]
-
Homogeneous Catalysis for C3-Methylation: Iridium and Ruthenium complexes are also widely employed for C3-methylation.[2][4][5][6][7] For instance, certain Ru(II) complexes can be tuned to selectively yield either C3-methylated indoles or bis(indolyl)methanes.[4][5][6]
-
N-Methylation Protocols: While direct N-methylation with methanol is also achievable, alternative methods using reagents like phenyl trimethylammonium iodide (PhMe₃NI) have been reported for the monoselective N-methylation of indoles under basic conditions.[8][9] Ruthenium catalysts have also been shown to be effective for the N-methylation of various nitrogen-containing compounds, including amides, which suggests their potential applicability to indoles.[10][11]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the C3-methylation of indole with methanol using a Pt/C catalyst as a representative example.
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Indole | 5 mol% Pt/C | NaOH (2 equiv.) | Toluene | 150 | 24 | 85 | [1] |
| 2 | 2-Methylindole | 5 mol% Pt/C | NaOH (2 equiv.) | Toluene | 150 | 24 | 92 | [1] |
| 3 | 5-Bromoindole | 5 mol% Pt/C | NaOH (2 equiv.) | Toluene | 150 | 24 | 78 | [1] |
| 4 | 5-Methoxyindole | 5 mol% Pt/C | NaOH (2 equiv.) | Toluene | 150 | 24 | 88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for C3-Methylation of Indoles using Pt/C Catalyst
This protocol is adapted from the procedure described for a heterogeneous platinum-catalyzed methylation.[1][3]
Materials:
-
Indole substrate
-
Methanol (reagent grade)
-
Toluene (anhydrous)
-
5% Platinum on activated carbon (Pt/C)
-
Sodium hydroxide (NaOH)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or a sealed reaction vessel
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the indole substrate (1.0 mmol), Pt/C (5 mol%), and NaOH (2.0 mmol).
-
Add anhydrous toluene (5 mL) and methanol (5.0 mmol).
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure C3-methylated indole.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Diagrams
Experimental Workflow for C3-Methylation of Indole
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Hydricity Modulated Methylation of Indoles and Nitriles Using Methanol: Selective Synthesis of C3‐Methylated Indoles, Bisindolylmethanes, and α‐Methylated Nitriles | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of 6-Methylindoline Core in Agrochemical Synthesis: A Focus on Chlorantraniliprole
Introduction: 6-Methylindoline and its derivatives represent a significant structural motif in the synthesis of modern agrochemicals. While not typically incorporated directly into final agrochemical formulations as an active ingredient, synergist, or adjuvant, the this compound core is a key building block for the synthesis of potent insecticidal compounds. This document outlines the application of a this compound derivative in the synthesis of the widely used insecticide, chlorantraniliprole, providing detailed protocols and insights for researchers and professionals in the agrochemical and pharmaceutical development fields.
The primary relevance of the this compound structure in agrochemicals lies in its role as a precursor to 5-chloro-7-methylindoline-2,3-dione, a crucial intermediate in the manufacturing of chlorantraniliprole.[1] This insecticide is a member of the anthranilic diamide class and is highly effective against a broad spectrum of chewing pests, particularly Lepidoptera.[2][3]
Physicochemical Properties of Key Compounds
A summary of the key compounds involved in the synthesis pathway originating from a this compound-related structure is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| This compound | C₉H₁₁N | 133.19 | 86911-82-2 | Precursor Structure |
| 5-chloro-7-methylindoline-2,3-dione | C₉H₆ClNO₂ | 195.61 | Not readily available | Intermediate |
| Chlorantraniliprole | C₁₈H₁₄BrCl₂N₅O₂ | 483.15 | 500008-45-7 | Active Ingredient |
Synthesis of Chlorantraniliprole: A Pathway from a this compound Derivative
The synthesis of chlorantraniliprole involves the coupling of two key intermediates. One of these is derived from a structure related to this compound. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from a 7-methylindoline-2,3-dione precursor
This protocol describes a key step in forming one of the main building blocks for chlorantraniliprole, starting from a chlorinated derivative of 7-methylindoline-2,3-dione.
Materials:
-
5-chloro-7-methylindoline-2,3-dione
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Suitable solvent (e.g., water)
Procedure:
-
Dissolve 5-chloro-7-methylindoline-2,3-dione in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrogen peroxide to the solution while maintaining a low temperature. The reaction is exothermic.
-
Stir the reaction mixture for a specified period until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Experimental Protocol: Synthesis of Chlorantraniliprole
This protocol outlines the final coupling step to produce chlorantraniliprole.
Materials:
-
2-amino-5-chloro-N,3-dimethylbenzamide (derived from the previous step)
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Methanesulfonyl chloride
-
3-Picoline
-
Propionitrile (solvent)
-
Water
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in propionitrile, add 3-picoline.[4]
-
Cool the mixture to a low temperature (e.g., -5°C).[4]
-
Slowly add methanesulfonyl chloride dropwise while maintaining the low temperature.[4]
-
Stir the mixture for approximately 1 hour at a low temperature and then for several hours at room temperature.[4]
-
Add water dropwise to the reaction mixture and continue stirring.[4]
-
Filter the resulting solid, wash with a mixture of propionitrile and water, followed by a wash with propionitrile.[4]
-
Dry the solid under nitrogen to yield chlorantraniliprole.[4]
Mechanism of Action of Chlorantraniliprole
Chlorantraniliprole exerts its insecticidal effect through a novel mode of action, targeting the ryanodine receptors in insects.[5][6][7]
-
Target Site: Ryanodine receptors are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[7]
-
Action: Chlorantraniliprole binds to these receptors, causing them to remain in an open state.[7]
-
Result: This leads to an uncontrolled release of calcium ions from internal stores into the cytoplasm of muscle cells.[7]
-
Physiological Effect: The sustained high levels of intracellular calcium result in muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[5][6][7]
This mechanism is highly selective for insect ryanodine receptors over mammalian ones, contributing to the favorable safety profile of chlorantraniliprole for non-target organisms.[7]
Agrochemical Formulations of Chlorantraniliprole
Chlorantraniliprole is available in various formulations to suit different application methods and target crops.[8] Common formulations include:
-
Suspension Concentrates (SC): A stable suspension of the active ingredient in a fluid, intended for dilution with water before application.[8]
-
Water Dispersible Granules (WG or WDG): Granules that readily disperse in water to form a suspension.
-
Granular (GR): For soil application.
These formulations often contain adjuvants to improve stability, handling, and efficacy. While the this compound core is essential for the synthesis of the active ingredient, it is not a component of the final formulation.
Conclusion
The this compound scaffold is a valuable precursor in the synthesis of complex and highly effective agrochemicals. Its application in the production of chlorantraniliprole highlights its importance in the development of modern insecticides. While not used directly in formulations, understanding the synthetic pathways involving this compound derivatives is crucial for the continued innovation and production of crop protection products. The detailed protocols and mechanisms provided herein serve as a valuable resource for researchers and professionals in the field.
References
- 1. Chlorantraniliprole Mode of Action [allpesticides.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 5. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 7. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]
- 8. Scimplify Blogs | Chlorantraniliprole - Uses & Side Effects [scimplify.com]
Application Notes: Developing Novel Kinase Inhibitors from 7-Azaindole Derivatives
Introduction
The 7-azaindole scaffold is recognized as a "privileged fragment" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][4] The 7-azaindole structure is an excellent bioisostere of purine and indole systems, offering unique physicochemical properties.[4]
Its utility stems from the pyridine nitrogen atom and the pyrrole NH group, which can form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of ATP itself.[1][2][5][6] This bidentate hydrogen bonding capability makes it a potent hinge-binding motif.[1][2] The success of this scaffold is exemplified by Vemurafenib (Zelboraf®), an FDA-approved B-RAF kinase inhibitor for treating melanoma, which was developed from a 7-azaindole fragment.[1][2][5] Furthermore, the 7-azaindole ring has five positions available for substitution, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
Targeted Kinases and Structure-Activity Relationships (SAR)
The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a wide array of kinases across the human kinome.[1][2] Medicinal chemistry programs have successfully targeted kinases such as:
-
RAF Kinases (e.g., B-RAF): As seen with Vemurafenib, targeting the RAF-MEK-ERK pathway is a key strategy in melanoma.[1][7]
-
Phosphoinositide 3-Kinases (PI3K): Derivatives have shown potent activity against the PI3K/AKT/mTOR pathway, a critical signaling node in cancer.[8][9]
-
Janus Kinases (JAK): Compounds like Decernotinib are in clinical development for inflammatory diseases like rheumatoid arthritis.[4]
-
Anaplastic Lymphoma Kinase (ALK): A known target in oncology, particularly for certain types of lung cancer.[3][4]
-
Aurora Kinases: These are crucial for cell cycle progression and are targets for cancer therapy.[4]
-
c-Met Kinase: A receptor tyrosine kinase involved in cell motility and proliferation.[4]
-
Cyclin-Dependent Kinase 9 (CDK9): A target for hematological malignancies.[10][11]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Covalent inhibitors have been developed for hepatocellular carcinoma.[12]
Structure-activity relationship (SAR) studies focus on how modifying the substituents on the azaindole ring impacts inhibitor potency and selectivity. For instance, in the development of PI3Kγ inhibitors, systematic changes to the C3 position of the azaindole core significantly altered activity and selectivity against other PI3K isoforms.[9] Similarly, substitutions at the C6 position were found to be favorable for certain c-Met inhibitors.[4] These studies are essential for optimizing lead compounds into clinical candidates.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected 7-azaindole derivatives against their primary kinase targets.
| Compound Name/ID | Target Kinase | Activity Type | Value (nM) | Reference |
| Vemurafenib | BRAF-V600E | IC50 | 31 | [7] |
| Pexidartinib | CSF1R | IC50 | 13 | [13] |
| Decernotinib | JAK3 | IC50 | 5 | [4] |
| Compound 97 | JAK2 | IC50 | 1 | [4] |
| Compound 63 | c-Met | IC50 | 20 | [4] |
| Compound 47 | Cdc7 | Ki | 0.07 | [4] |
| Compound 8l | Haspin | IC50 | 14 | [11] |
| Amuvatinib Metabolite | EGFR T790M | IC50 | 0.37 | [13] |
Protocols: Synthesis and Evaluation of 7-Azaindole Kinase Inhibitors
Protocol 1: General Synthetic Route for 3,5-Disubstituted 7-Azaindole Derivatives
This protocol outlines a modular approach for synthesizing 7-azaindole derivatives, often employing palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[4][9] This allows for the systematic introduction of diverse chemical groups to explore the SAR.
Methodology:
-
Starting Material: Begin with a di-halogenated 7-azaindole core, such as 1-tosyl-3-iodo-5-bromo-7-azaindole.[4]
-
First Coupling Reaction (e.g., C5-position):
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in a suitable solvent system (e.g., dioxane/water).[9]
-
Add the first aryl or heteroaryl boronic acid/ester (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents), and a base like Na2CO3 or K2CO3 (2.0 equivalents).[9]
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate in vacuo.
-
-
Second Coupling Reaction (e.g., C3-position):
-
Use the purified intermediate from the previous step as the new starting material.
-
Repeat the Suzuki coupling procedure with the second, different boronic acid/ester to install the substituent at the C3 position.
-
-
Deprotection (if necessary): If a protecting group (e.g., tosyl) was used, remove it under appropriate conditions (e.g., using a base like NaOH).
-
Purification and Characterization: Purify the final compound using column chromatography or preparative HPLC. Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the potency (e.g., IC50 value) of a novel 7-azaindole derivative against a target kinase.[14] Formats can include radiometric assays ([32P]- or [33P]-ATP) or fluorescence/luminescence-based assays (e.g., HTRF, AlphaScreen).[15][16][17]
Methodology (based on HTRF® KinEASE™ assay): [17]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, supplemented with necessary cofactors (e.g., MgCl2, DTT).
-
Prepare serial dilutions of the 7-azaindole test compound in the reaction buffer (e.g., starting from 10 µM). Include a vehicle control (e.g., DMSO).[18]
-
Dilute the target kinase enzyme and the specific biotinylated substrate peptide to their optimal concentrations in the reaction buffer.
-
Prepare the ATP solution at a concentration close to the Km for the target kinase to ensure competitive binding results.[16]
-
-
Enzymatic Reaction:
-
In a low-volume 384-well assay plate, add the test compound (or vehicle control).
-
Add the kinase enzyme and biotinylated substrate mixture.
-
Initiate the phosphorylation reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing for sufficient substrate phosphorylation.
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.[17]
-
Add the HTRF detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. .
-
-
Final Incubation and Plate Reading: Incubate for 60 minutes at room temperature to allow the detection complex to form. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Protocol 3: Cell-Based Target Engagement and Pathway Inhibition Assay
This protocol uses Western blotting to verify that the 7-azaindole inhibitor can enter cells and inhibit the phosphorylation of a downstream target of the kinase, confirming its mechanism of action in a biological context.[12][18]
Methodology:
-
Cell Culture: Seed an appropriate cancer cell line (e.g., HuH-7 for FGFR4 inhibitors, H2030 for KRAS-driven pathways) in 6-well plates and culture until they reach 70-80% confluency.[12][19]
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 12-24 hours before treatment.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the 7-azaindole inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-only control.[18]
-
Kinase Pathway Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a specific ligand (e.g., FGF19 to activate the FGFR4 pathway) for a short period (e.g., 15-30 minutes) before harvesting.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight. Use antibodies against the phosphorylated downstream target (e.g., p-ERK), the total target (e.g., total ERK), and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates successful target inhibition.
-
Example Signaling Pathway: RAF-MEK-ERK (MAPK) Pathway
This pathway is a common target for 7-azaindole inhibitors like Vemurafenib.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="B-RAF\n(V600E Mutant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Output [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="7-Azaindole Inhibitor\n(e.g., Vemurafenib)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> RAS; RAS -> BRAF; BRAF -> MEK [label=" P"]; MEK -> ERK [label=" P"]; ERK -> TF [label=" P"]; TF -> Output;
// Inhibition Edge Inhibitor -> BRAF [arrowhead=tee, color="#EA4335", style=bold, penwidth=2.0]; } Caption: Inhibition of constitutively active B-RAF by a 7-azaindole derivative.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
6-Methylindoline: An Inquiry into its Application in the Flavor and Fragrance Industry
Application Note: 6-Methylindoline
Introduction
A comprehensive review of scientific and industry literature reveals a significant finding: This compound is not a documented or recognized ingredient in the flavor and fragrance industry. Extensive searches for its olfactory profile, flavor characteristics, sensory evaluation data, and recommended usage levels have yielded no results. Consequently, it is not possible to provide detailed application notes or experimental protocols for this compound in this context.
The interest in this compound likely arises from confusion with the structurally similar aromatic compound, 6-Methylindole , or the broader family of indole derivatives that are well-established in perfumery. This document serves to clarify the status of this compound, present the available (and conflicting) data on 6-Methylindole, and provide context on the use of relevant indole compounds in the industry.
Part 1: The Status of this compound
This compound is the saturated (non-aromatic) analogue of 6-Methylindole. Its chemical structure features a bicyclic system where a benzene ring is fused to a pyrrolidine ring. Our investigation found a complete absence of data pertaining to its use as a flavor or fragrance material. This includes:
-
No Organoleptic Data: There are no published descriptions of its smell or taste.
-
No Sensory Thresholds: Odor and flavor detection thresholds have not been established.
-
No Industry Listings: It is not listed in key industry databases such as The Good Scents Company or by regulatory and safety bodies like the Research Institute for Fragrance Materials (RIFM).
Without this fundamental data, this compound cannot be considered for use in flavor or fragrance formulations, and no protocols for its application can be developed.
Part 2: The Case of 6-Methylindole - A Tale of Contradiction
While more information is available for the aromatic compound 6-Methylindole, its role as a fragrance or flavor ingredient is highly contested and not well-established.
Olfactory Profile: The available descriptions of 6-Methylindole's odor are predominantly negative. Sources describe it as having a "strong, unpleasant odor" or a "faint aromatic or slightly unpleasant odor"[1]. These descriptors are not typically associated with desirable fragrance materials.
Industry Usage Recommendations: Critically, The Good Scents Company, a comprehensive resource for flavor and fragrance raw materials, explicitly advises "not for fragrance use" and "not for flavor use" for 6-Methylindole[2]. While some chemical suppliers make broad claims about its use in the industry, these are not substantiated by perfumery-specific literature or sensory data. The primary documented application of 6-Methylindole is as a chemical intermediate in the synthesis of pharmaceuticals and other non-fragrance compounds.
Quantitative Data Summary for 6-Methylindole
The following table summarizes the known physical properties of 6-Methylindole. The conspicuous absence of sensory data like odor thresholds further indicates its lack of standing as a recognized fragrance ingredient.
| Property | Value | Reference(s) |
| CAS Number | 3420-02-8 | [1][2] |
| Molecular Formula | C₉H₉N | [1] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1] |
| Odor Description | Strong, unpleasant, or faint aromatic | [1] |
| Specific Gravity | 1.05900 @ 25.00 °C | [2] |
| Refractive Index | 1.60700 @ 20.00 °C | [2] |
| Boiling Point | 260.30 °C @ 760.00 mm Hg (estimated) | [2] |
| Industry Recommendation | Not for fragrance or flavor use | [2] |
Part 3: Established Indole Derivatives in Perfumery
The likely source of interest in these molecules is the crucial role of the parent compound, Indole , and its isomer, Skatole (3-Methylindole) , in the perfumer's palette. Their use provides essential context for why minor structural changes are critical to a molecule's scent profile.
-
Indole: Famously dual-natured, Indole smells fecal and mothball-like at high concentrations. When highly diluted, it imparts a radiant, narcotic floralcy essential for recreating the scent of jasmine, tuberose, and orange blossom.
-
Skatole (3-Methylindole): Possesses a powerful and tenacious animalic, fecal odor. It is used in trace amounts to lend warmth and realism to floral bouquets, create civet-like notes, and add complexity to woody and oriental fragrances.
The well-documented, nuanced applications of Indole and Skatole stand in stark contrast to the lack of data for this compound and the negative recommendations for 6-Methylindole.
Experimental Protocols: Not Applicable
As there is no evidence to support the use of this compound in flavors and fragrances, no experimental protocols for its application, sensory evaluation, or formulation can be provided. The development of such protocols would be contingent on foundational research that has not been conducted. This research would need to follow a logical workflow, as outlined below.
Visualizations: Structural Clarification and Research Workflow
To prevent further confusion, the structural differences between Indoline, Indole, and their relevant methylated derivatives are presented below.
Caption: Structural relationship and fragrance relevance of Indoline, Indole, and their derivatives.
For any novel compound like this compound to be considered for fragrance use, it would need to undergo a rigorous evaluation process.
Caption: Standard workflow for the evaluation of a new potential fragrance ingredient.
References
Troubleshooting & Optimization
improving yield in 6-Methylindoline synthesis reactions
Welcome to the technical support center for 6-Methylindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through one of two primary strategies:
-
Reduction of 6-Methylindole: This is a very common and direct method involving the catalytic hydrogenation of commercially available 6-methylindole. Various catalysts can be employed, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel, often under hydrogen pressure.
-
Cyclization Reactions: Building the indoline ring system from an acyclic precursor. A common approach involves the intramolecular cyclization of a suitably substituted N-(2-haloethyl)-4-methylaniline derivative. Another route is the reductive cyclization of a starting material like 2-(2-nitrophenyl)propan-1-ol or a related nitro compound.
Q2: What are the key reaction parameters to control for optimal yield?
A2: Optimizing the yield of this compound synthesis requires careful control over several parameters. The most critical factors include:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Raney Nickel) and its concentration are crucial, especially in hydrogenation reactions.
-
Reaction Temperature: Temperature affects reaction kinetics and selectivity. Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts.
-
Hydrogen Pressure: For catalytic hydrogenation routes, maintaining the optimal hydrogen pressure is essential for driving the reaction to completion.
-
Solvent Choice: The solvent must be appropriate for the specific reaction, ensuring solubility of reactants while not interfering with the catalytic process.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote side reactions or degradation.
Q3: What analytical techniques are recommended for monitoring reaction progress and purity?
A3: To effectively monitor the synthesis and assess the purity of the final product, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can identify volatile impurities and byproducts. Purity of 2-methylindoline has been successfully determined by gas chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product, especially for less volatile compounds or when coupled with a mass spectrometer (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the final this compound product and for identifying the structure of any significant impurities.
Q4: Are there any major safety precautions for this compound synthesis?
A4: Yes, several safety precautions must be observed:
-
Hydrogenation: Catalytic hydrogenation reactions involve flammable hydrogen gas under pressure. These reactions must be carried out in a properly ventilated fume hood using appropriate high-pressure equipment and with careful exclusion of oxygen to prevent explosions.
-
Catalysts: Some catalysts, like Raney Nickel and Palladium on carbon, can be pyrophoric (ignite spontaneously in air), especially after use when dry. They should be handled with care, typically under a solvent blanket.
-
Reagents and Solvents: Handle all chemicals, including organic solvents and corrosive acids or bases, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction using TLC or GC to confirm the consumption of starting material. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst/reagent.
-
-
Catalyst Inactivation: The catalyst may be poisoned or deactivated.
-
Solution: Ensure the starting materials and solvent are pure and free from potential catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst. In some cases, increasing the catalyst loading can overcome partial inactivation.
-
-
Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal.
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Solution: Analyze the crude reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions (lower temperature) or a modified workup procedure (e.g., using a weaker base or acid).
-
-
Mechanical Losses during Workup: Significant product loss can occur during extraction, filtration, or purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Minimize transfers and ensure all equipment is rinsed to recover residual product.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common issue that compromises both yield and purity.
-
Over-reduction: In the synthesis of indolines from indoles, the benzene ring can sometimes be reduced, leading to the formation of hexahydroindole derivatives (e.g., 2-methyl-decahydro-indole).[4]
-
Solution: Reduce the reaction temperature, lower the hydrogen pressure, or decrease the reaction time. Using a less aggressive catalyst might also be beneficial.
-
-
Incomplete Reduction/Starting Material: Residual 6-methylindole may remain.
-
Solution: Ensure sufficient reaction time and catalyst activity as described above.
-
-
N-Alkylation/N-Methylation: If a methylating agent is present or formed in situ, N-methylation of the indoline product can occur.
-
Solution: Ensure the purity of all reagents and solvents. Use a protic solvent which can help solvate the nitrogen lone pair and reduce its nucleophilicity.
-
-
Polymerization/Tarring: Harsh acidic or oxidative conditions can sometimes lead to the formation of polymeric materials, especially in cyclization reactions.[5]
-
Solution: Use milder conditions, such as lower temperatures or less concentrated acids. Adding the reagents slowly and ensuring efficient stirring can help dissipate heat and minimize localized hotspots.
-
Q3: My final product is difficult to purify. What purification strategies are most effective?
A3: Purification of indolines can be challenging due to their basic nature and potential for oxidation.
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale, effectively separating it from non-volatile impurities and catalysts.[1]
-
Column Chromatography: This is the most common lab-scale purification method.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.
-
Tailing: Indolines are basic and can "tail" on silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This neutralizes the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Acid-Base Extraction: This technique can be used to separate the basic indoline product from neutral or acidic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the indoline, moving it to the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the indoline, which can then be re-extracted into an organic solvent.[6]
-
Data Presentation: Comparative Yields in Methylindoline Synthesis
The following table summarizes yields for the synthesis of 2-methylindoline from various precursors, which can serve as a reference for optimizing this compound synthesis under similar conditions.
| Starting Material | Catalyst | Base/Additive | Pressure (kg) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-β-methylnitrostyrene | Raney Ni | Na₂CO₃ | 25 | 120 | 5 | 86 | 99.67 | [1] |
| 2-chloro-β-methylnitrostyrene | Raney Ni | NaOH | 30 | 110 | 6 | 88 | 99.63 | [1] |
| 2-bromo-β-methylnitrostyrene | Raney Ni | NaOH | 20 | 120 | 4 | 90 | 99.74 | [1] |
| 2-chloro-β-methylnitrostyrene | Raney Ni | K₂CO₃ | 40 | 110 | 6 | 92 | 99.63 | [1] |
| 2-chloro-β-methylnitrostyrene | Raney Ni | CuCl | 40 | 100 | 8 | 90 | 99.81 | [1] |
| 2-Methylindole | Rhodium-Carbon | Ionic Liquid | 45 | 60 | 6 | >99 (conv.) | 99.4 | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Methylindole
This protocol describes a representative method for synthesizing this compound via the reduction of 6-methylindole.
Materials:
-
6-Methylindole
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (or Acetic Acid)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Celite or another filter aid
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 6-methylindole (1.0 eq) in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). The catalyst is often pyrophoric and should be handled with care, preferably as a wet slurry.
-
Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (e.g., 50-100 psi, but this must be optimized) and begin vigorous stirring. Heat the reaction to a specified temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by periodically taking samples (after safely depressurizing and purging the vessel) to analyze by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (ethanol) to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate eluent, possibly with 1% triethylamine to prevent tailing).
Caption: General workflow for this compound synthesis.
References
- 1. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 2. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalytic Hydrogenation of 2-Methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-methylindole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the catalytic hydrogenation of 2-methylindole, offering potential causes and solutions in a straightforward question-and-answer format.
1. Why is my reaction showing low or no conversion of 2-methylindole?
-
Potential Cause 1: Catalyst Inactivity. The catalyst may be old, oxidized, or poisoned from previous reactions.
-
Solution: Use a fresh batch of catalyst. Ensure proper storage of the catalyst under an inert atmosphere.
-
-
Potential Cause 2: Catalyst Poisoning. The product, 2-methylindoline (a secondary amine), can poison the catalyst, hindering the reaction's progress.[1] Impurities in the starting material or solvent, such as sulfur compounds, can also deactivate the catalyst.
-
Solution: Consider using an acid additive like p-toluenesulfonic acid (p-TSA). The acid protonates the secondary amine, preventing it from binding to and poisoning the catalyst surface.[1] Ensure the purity of your starting material and solvents.
-
-
Potential Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be optimal for activating the substrate and catalyst.
-
Solution: Increase the hydrogen pressure and/or reaction temperature. For 2-methylindole, higher pressure and catalyst loading may be necessary due to steric hindrance from the methyl group.[1]
-
-
Potential Cause 4: Poor Catalyst-Substrate Contact. Inefficient stirring can lead to poor mixing of the catalyst, substrate, and hydrogen.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
-
2. My reaction is producing byproducts. How can I improve the selectivity to 2-methylindoline?
-
Potential Cause 1: Over-hydrogenation. The desired product, 2-methylindoline, can be further reduced to octahydroindole.[1]
-
Solution: Optimize the reaction time and monitor the reaction progress closely using techniques like GC or TLC. Lowering the hydrogen pressure and catalyst loading can also help improve selectivity.[1]
-
-
Potential Cause 2: Polymerization. Acidic conditions, while helpful in preventing catalyst poisoning, can sometimes induce polymerization of the electron-rich indole ring.[1]
-
Solution: Carefully control the amount of acid additive. Use the minimum effective amount. Screening different acid additives (e.g., TFA, CSA, p-TSA) may also identify one that minimizes polymerization.[1]
-
-
Potential Cause 3: Dehalogenation. If your 2-methylindole substrate contains halogen substituents, dehalogenation can occur as a side reaction.
-
Solution: A less active catalyst, such as Pt/Al2O3 instead of Pt/C, might be more selective and minimize dehalogenation.[1]
-
3. The reaction rate is very slow. What can I do to speed it up?
-
Potential Cause 1: Steric Hindrance. The methyl group at the 2-position of the indole can hinder its adsorption onto the catalyst surface, resulting in a slower reaction rate compared to unsubstituted indole.[1]
-
Potential Cause 2: Electron-withdrawing Substituents. Electron-withdrawing groups on the indole ring can decrease the electron density of the pyrrole ring, making it less susceptible to hydrogenation and slowing the reaction rate.[1]
-
Solution: Higher catalyst loading and more forcing reaction conditions (higher temperature and pressure) may be required.
-
4. I am observing a mixture of cis and trans isomers for substituted 2-methylindolines. How can I control the stereoselectivity?
-
Potential Cause: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and substrate structure. For example, the hydrogenation of 2,3-dimethylindole can produce a mixture of cis and trans isomers.[1]
-
Solution: The choice of catalyst and reaction conditions is crucial. Chiral catalysts can be employed for asymmetric hydrogenation to favor the formation of a specific enantiomer. For diastereoselectivity, systematic screening of different catalysts (e.g., Rh, Ru, Ir complexes) and solvents may be necessary to optimize the desired isomer ratio.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the catalytic hydrogenation of indole derivatives, providing a reference for expected outcomes under different experimental conditions.
Table 1: Hydrogenation of 2,3-Dimethylindole (2,3-DMID) at 7 MPa [2]
| Temperature (°C) | Reaction Time (h) | Hydrogen Storage Density (wt%) |
| 160 | 1 | 0.57 |
| 170 | 1 | 2.91 |
| 180 | 1 | 3.21 |
| 190 | 1 | 4.67 |
| 190 | 4 | 5.23 (Theoretical) |
Table 2: Effect of Additives on the Hydrogenation of N-Boc-3-methyl-indole [3][4]
| Entry | Additive | Solvent | Yield (%) | dr | er |
| 1 | None | n-hexane | 10 | 87:13 | 95:5 |
| 2 | 4 Å MS | n-hexane | 94 | 80:20 | 95:5 |
| 3 | 3 Å MS | n-hexane | 85 | 80:20 | 95:5 |
| 4 | 5 Å MS | n-hexane | 82 | 80:20 | 95:5 |
| 5 | Celite | n-hexane | 20 | 85:15 | 95:5 |
| 6 | None | Toluene | 15 | 86:14 | 95:5 |
| 7 | None | CH2Cl2 | 10 | 88:12 | 95:5 |
| 8 | None | THF | 10 | 89:11 | 95:5 |
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Hydrogenation of 2-Methylindole to 2-Methyloctahydroindole [5]
-
Reactor Setup: Charge a 300 ml Parr autoclave equipped with a gas entrainment stirrer with a solution of 10 g of 2-methylindole in 150 ml of cyclohexane and 1 g of 5 wt. % Ru/Al2O3 catalyst.
-
Inerting: Seal the reactor and flush it three times with argon to remove air.
-
Hydrogenation: Flush the reactor three times with hydrogen.
-
Reaction Conditions: Heat the reactor to 140 °C (413 K). Adjust the hydrogen pressure to 5 MPa and keep it constant throughout the reaction.
-
Reaction Time: Maintain the reaction for three hours.
-
Work-up: Allow the autoclave to cool to room temperature, release the hydrogen pressure, and flush with argon. The product, 2-methyloctahydroindole, can then be isolated and purified.
Protocol 2: Asymmetric Hydrogenation of N-Boc-2-methylindoles [3][4]
-
Materials: To a reaction vessel, add the N-Boc-2-methylindole substrate (0.1 mmol), 4 Å molecular sieves (50 mg), and a solution of the Ru-NHC catalyst in Et2O (0.8 mL, 0.025 mmol/mL). Add an additional 2.0 mL of Et2O.
-
First Hydrogenation Step: Place the vessel in an autoclave. Pressurize with 70 bar of H2 and stir at 25 °C for 48 hours.
-
Second Hydrogenation Step: After the first step, increase the temperature to 100 °C and the H2 pressure to 100 bar. Continue stirring for another 48 hours.
-
Analysis: After cooling and depressurizing, the product yield and diastereomeric ratio (dr) can be determined by GC-FID, and the enantiomeric ratio (er) by chiral HPLC or chiral GC-FID.
Visualizations
Caption: A generalized experimental workflow for catalytic hydrogenation.
Caption: A decision tree for troubleshooting low reaction conversion.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01552D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Technical Support Center: Friedel-Crafts Alkylation of Indole
Welcome to the technical support center for Friedel-Crafts alkylation of indole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and help optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts alkylation of indole?
The primary side products arise from the high nucleophilicity and multiple reactive sites of the indole ring. Key side products include:
-
Polyalkylated indoles: The mono-alkylated indole product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][2] This is a common issue in Friedel-Crafts alkylations in general.[3]
-
N-alkylated indoles: The nitrogen atom (N1) can act as a nucleophile, leading to N-alkylation, especially when using highly reactive alkylating agents.[1]
-
C2-alkylated indoles: While C3 is the most electron-rich and kinetically favored position, alkylation can sometimes occur at the C2 position, particularly if the C3 position is sterically hindered or blocked.[1]
-
Bis(indolyl)methanes (BIMs): When using aldehydes or ketones as alkylating agents, the initial C3-alkylated alcohol intermediate can react with a second indole molecule to form a dimeric BIM structure.[4]
-
Rearranged products: The carbocation electrophile generated from the alkylating agent can undergo rearrangement to a more stable carbocation before attacking the indole ring, leading to an isomeric product.[3][5]
Q2: Why is polyalkylation such a persistent problem with indole?
Polyalkylation occurs because the addition of an electron-donating alkyl group to the indole ring increases its electron density, making the mono-alkylated product more nucleophilic and thus more reactive than the original indole substrate.[2][3] This enhanced reactivity promotes further alkylation, leading to di- or tri-substituted products which can be difficult to separate from the desired compound.[1]
Q3: How can I control the regioselectivity to favor C3-alkylation over N1 or C2?
Achieving high C3 regioselectivity is a primary goal. The C3 position is the most common site of electrophilic attack.
-
Catalyst Choice: Many modern catalyst systems are designed for high C3 selectivity. For example, FeCl3 in nitromethane and BF3-OEt2 have been shown to be highly effective for C3-alkylation.[6][7] Palladium-based catalysts can also promote C3-alkylation with high selectivity.[8]
-
Protecting Groups: To prevent N-alkylation, the indole nitrogen can be protected with a suitable group (e.g., Boc, Ts) prior to the reaction.
-
Steric Hindrance: C2-alkylation is generally less favorable but can become significant if the C3 position is blocked by a substituent.[1]
Q4: What is the role of the Lewis acid or catalyst in minimizing side products?
The catalyst is crucial for both activating the alkylating agent and controlling selectivity.
-
Stoichiometric vs. Catalytic: Traditional methods often required stoichiometric amounts of strong Lewis acids (e.g., AlCl3), which can lead to more side reactions. Modern methods utilize catalytic amounts of milder Lewis acids or transition metal complexes, which offer better control.[8]
-
Catalyst Type: Milder catalysts such as FeCl3, B(C6F5)3, or various metal complexes (Ir, Pd, Cu, Ni) can provide higher yields and selectivity.[6][8][9] Chiral catalysts can be employed for asymmetric alkylations to produce enantioenriched products.[9][10]
-
Heterogeneous Catalysts: Using solid-supported catalysts, such as palladium on an amphiphilic resin or sulfated zirconia, can simplify product purification and catalyst recycling while still affording high yields.[4][8]
Q5: How do solvent and temperature affect the reaction outcome?
Solvent and temperature are critical parameters for controlling the reaction.
-
Solvent: The choice of solvent can significantly impact yield and selectivity. Dichloromethane (CH2Cl2) and nitromethane are common and effective solvents for this reaction.[1][6] In some modern, greener protocols, water has been successfully used as a solvent.[8][11] Studies have shown that solvents like ethyl acetate, THF, and acetone can lead to poor yields and selectivities.[12]
-
Temperature: Lowering the reaction temperature often increases selectivity by minimizing side reactions and preventing decomposition of sensitive substrates.[1] However, this may also lead to longer reaction times.
Troubleshooting Guide
Problem 1: I'm observing significant polyalkylation of my indole.
Multiple alkylation products are reducing the yield of the desired mono-alkylated compound.
| Solution | Principle |
| Use a Large Excess of Indole | By increasing the concentration of the indole relative to the alkylating agent, the probability of the electrophile reacting with an unreacted indole molecule increases.[1][13] |
| Use an Indole with an Electron-Withdrawing Group (EWG) | An EWG (e.g., -NO2, -CN) at positions like C5 deactivates the indole ring, making the mono-alkylated product less susceptible to a second alkylation.[1][7] |
| Lower the Reaction Temperature | Reducing the temperature can slow down the rate of the second alkylation more than the first, thereby improving selectivity for the mono-alkylated product.[1] |
| Switch to Friedel-Crafts Acylation Followed by Reduction | The acyl group is electron-withdrawing and deactivates the ring, preventing polyacylation. The resulting ketone can then be reduced to the desired alkyl group.[14][15] |
Problem 2: My reaction is giving a mixture of N-alkylated and C-alkylated products.
The alkylating agent is reacting at both the C3 and N1 positions.
| Solution | Principle |
| Protect the Indole Nitrogen | Introducing a protecting group (e.g., Boc, Ts, SEM) on the nitrogen atom physically blocks it from reacting with the electrophile. |
| Use a Milder Lewis Acid or Catalyst | Harsher conditions can promote N-alkylation. Using catalysts known for C3-selectivity, like FeCl3, can favor the desired C-alkylation.[6] |
| Modify the Alkylating Agent | Using less reactive alkylating agents, such as trichloroacetimidates instead of alkyl halides, can sometimes improve C/N selectivity.[1] |
Problem 3: I'm forming a large amount of bis(indolyl)methane (BIM).
This is a common issue when using aldehydes or ketones as electrophiles.
| Solution | Principle |
| Adjust Stoichiometry | Using an excess of the aldehyde or ketone relative to the indole can help consume the initial C3-adduct before it reacts with a second indole molecule. However, this may lead to other side reactions. |
| Choose a Specific Catalyst System | Certain catalyst systems, such as bidentate halogen-bond donors or specific metal-organic frameworks (MOFs), have been developed to selectively synthesize BIMs and can be avoided if BIMs are an undesired side product. Conversely, if BIMs are desired, these catalysts are ideal.[4] |
| Isolate the Intermediate Alcohol | If possible, isolating the intermediate alcohol formed after the initial alkylation and performing the subsequent reaction step under different conditions can prevent BIM formation. |
Experimental Protocols & Data
Protocol: C3-Selective Alkylation using a Palladium Catalyst in Water
This protocol is adapted from a method demonstrating high C3-selectivity for the alkylation of indoles with allylic esters in an aqueous medium.[8]
-
Preparation: To a reaction vessel, add the amphiphilic resin-supported phenanthroline-palladium catalyst (0.01 mmol), the desired indole (0.2 mmol), and the allyl ester alkylating agent (e.g., 1,3-diphenyl-2-propenyl acetate, 0.30 mmol).
-
Solvent Addition: Add deionized water (1.5 mL) to the mixture.
-
Base Addition: Add triethylamine (0.60 mmol) to the suspension.
-
Reaction: Stir the mixture at 40 °C for 24 hours.
-
Workup: After the reaction is complete, filter the mixture to recover the resin-supported catalyst. The catalyst can be rinsed with ethyl acetate and reused. The filtrate is then carried forward for standard extraction and purification (e.g., column chromatography) to isolate the C3-alkylated indole.
Quantitative Data Summary
Table 1: Effect of Catalyst and Base on C3-Alkylation Yield in Water[8]
Reaction Conditions: Indole (0.2 mmol), 1,3-diphenyl-2-propenyl acetate (0.3 mmol), catalyst (0.01 mmol), base (0.6 mmol), H₂O (1.5 mL), 40 °C, 24 h.
| Entry | Catalyst | Base | Yield of C3-Product (%) |
| 1 | PS-PEG resin-phenanthroline-Pd complex | Et₃N | 88 |
| 2 | PS-PEG resin-phenanthroline-Pd complex | Diisopropylethylamine | 43 |
| 3 | PS-PEG resin-bipyridine-Pd complex | Et₃N | 71 |
| 4 | Pd(OAc)₂ | Et₃N | 45 |
Table 2: Effect of Solvent on Alkylation Yield[12]
Reaction Conditions: Indole (0.1 mol), 2-phenyloxirane (0.1 mol), H₂PMo₁₂O₄₀-NMPIL@SiO₂ catalyst (1.2 mol%), room temperature.
| Entry | Solvent | Yield (%) |
| 1 | CH₂Cl₂ | 93 |
| 2 | CH₃CN | 85 |
| 3 | Ether | 81 |
| 4 | Hexane | 78 |
| 5 | Ethyl Acetate | 45 |
| 6 | Water | 31 |
| 7 | THF | 25 |
Visualized Workflows and Mechanisms
Caption: Reaction pathways in Friedel-Crafts alkylation of indole.
Caption: Troubleshooting workflow for indole alkylation issues.
References
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and General Protocol towards Catalyst-Free Friedel–Crafts C-Alkylation of Indoles in Water Assisted by Microwave Irradiation [iris.unisa.it]
- 12. researchgate.net [researchgate.net]
- 13. chegg.com [chegg.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
troubleshooting 6-Methylindoline stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 6-Methylindoline. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Q2: I've noticed a color change in my this compound sample. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation.[1] This is typically caused by oxidation or exposure to light. Indolines are susceptible to autoxidation, a process where they react with atmospheric oxygen.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A3: Yes, inconsistent experimental results can be a symptom of compound degradation. If this compound has started to degrade, the presence of impurities can interfere with your assays, leading to unreliable and non-reproducible data. It is crucial to use a fresh or properly stored sample for each experiment.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is oxidation. The indoline ring is susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding indole, hydroxylated species, and potentially oligomeric or polymeric materials. Exposure to strong acids can also lead to decomposition.[2]
Troubleshooting Guide
Issue 1: Visible Degradation (Color Change, Clumping)
-
Observation: The this compound powder has changed from white/off-white to yellow or brown, or it has become clumpy.
-
Probable Cause: Exposure to air (oxygen), light, or moisture.
-
Recommended Actions:
-
Assess Purity: Before use, check the purity of the suspect sample using an appropriate analytical method such as HPLC or GC-MS.
-
Purification: If the purity is compromised, consider repurifying the compound if possible (e.g., by recrystallization or chromatography).
-
Proper Storage: Discard the degraded sample if purification is not feasible and obtain a fresh batch. Ensure the new batch is stored under the recommended conditions.
-
Issue 2: Inconsistent Analytical Data (NMR, LC-MS)
-
Observation: NMR spectra show unexpected peaks, or LC-MS analysis reveals the presence of multiple unexpected species.
-
Probable Cause: The sample has degraded, leading to a mixture of this compound and its degradation products.
-
Recommended Actions:
-
Identify Impurities: Attempt to identify the structures of the major degradation products using techniques like MS/MS and 2D NMR.
-
Review Handling Procedures: Scrutinize your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, strong acids/bases, prolonged exposure to air).
-
Use Stabilizers: For solution-based applications, consider the use of antioxidants or radical scavengers, but ensure they do not interfere with your experiment.
-
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions and potential incompatibilities for this compound, based on general knowledge of substituted indolines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-6°C[1] | Reduces the rate of degradation reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or dark container | Protects from light-induced degradation.[1] |
| Container | Tightly sealed | Prevents exposure to moisture and air.[1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids[2] | Can cause rapid and exothermic decomposition. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[3]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The purity can be estimated by the relative area of the main peak corresponding to this compound.
-
Protocol 2: Monitoring Degradation using GC-MS
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
To simulate degradation, a portion of the solution can be exposed to air or light for a defined period.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.
-
-
Analysis:
-
Analyze the fresh sample to obtain a reference chromatogram and mass spectrum.
-
Analyze the "degraded" sample to identify new peaks corresponding to degradation products. The mass spectra of these new peaks can help in their identification.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scaling Up 6-Methylindoline Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the pharmaceutical production of 6-Methylindoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 6-Methylindole. This method is favored due to its efficiency, relatively clean reaction profile, and the availability of robust catalysts.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 6-Methylindole?
A2: The critical parameters to monitor and control are:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also lead to over-reduction if not optimized.
-
Temperature: Affects the reaction kinetics. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or catalyst degradation.
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Platinum on carbon, Palladium on carbon) and its concentration are crucial for both the rate and selectivity of the reaction.
-
Solvent: The solvent must dissolve the starting material and be stable under the reaction conditions. Protic solvents like ethanol or acidic conditions are often employed.
-
Agitation: Sufficient agitation is necessary to ensure good mass transfer of hydrogen gas to the catalyst surface.
Q3: What are the typical impurities encountered in this compound production?
A3: Common impurities include:
-
Unreacted 6-Methylindole: Due to incomplete reaction.
-
Over-reduction Products: Such as octahydro-6-methylindole, where the benzene ring is also hydrogenated.
-
Catalyst Poisoning Byproducts: Certain functional groups or impurities in the starting material can deactivate the catalyst, leading to a complex mixture of partially reacted compounds.
-
Solvent-related Impurities: Residual solvents from the reaction and purification steps.
Q4: How can I minimize the formation of the over-reduction byproduct (octahydro-6-methylindole)?
A4: To minimize over-reduction, you can:
-
Optimize the hydrogen pressure and reaction temperature to milder conditions.
-
Carefully select a catalyst known for its selectivity towards the hydrogenation of the pyrrole ring over the benzene ring.
-
Monitor the reaction progress closely using techniques like GC-MS or HPLC and stop the reaction once the starting material is consumed.
Q5: Is an inert atmosphere necessary during the work-up of this compound?
A5: While this compound is relatively stable, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) during the final purification and drying steps to prevent potential air oxidation, which can lead to colored impurities.
Troubleshooting Guides
Issue 1: Low or No Conversion of 6-Methylindole
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under inert conditions. Consider a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | Purify the 6-Methylindole starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). The product indoline can also act as a catalyst poison. |
| Insufficient Hydrogen Pressure | Ensure the reactor is properly sealed and holding the target pressure. Gradually increase the hydrogen pressure within safe operational limits. |
| Poor Mass Transfer | Increase the agitation speed to improve the mixing of the gas, liquid, and solid phases. Ensure the reactor design allows for efficient gas dispersion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments, while monitoring for the formation of byproducts. |
Issue 2: Formation of Significant Amounts of Over-reduction Byproducts
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Reduce the hydrogen pressure and/or the reaction temperature. |
| High Catalyst Loading | Decrease the amount of catalyst used. A lower catalyst loading can sometimes improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the 6-Methylindole has been consumed. |
| Non-selective Catalyst | Screen different catalysts. For example, a less active catalyst like Pt/Al₂O₃ might offer better selectivity than a highly active one like Pt/C. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Closely-boiling Impurities | Utilize fractional distillation under reduced pressure for efficient separation. |
| Formation of Tarry Byproducts | Optimize reaction conditions to minimize byproduct formation. Consider a pre-purification step, such as a solvent wash or treatment with activated carbon, before distillation. |
| Product Discoloration | Discoloration can be due to air oxidation. Perform the final purification and handling steps under an inert atmosphere. |
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of substituted indoles, which can be used as a starting point for the optimization of this compound production.
| Parameter | Condition 1 (High Yield) | Condition 2 (High Selectivity) |
| Starting Material | 6-Methylindole | 6-Methylindole |
| Catalyst | 5% Pt/C | 5% Pt/Al₂O₃ |
| Catalyst Loading | 5-10 mol% | 2-5 mol% |
| Solvent | Ethanol / Acetic Acid | Ethanol |
| Hydrogen Pressure | 30-50 bar | 10-20 bar |
| Temperature | 50-70 °C | 30-50 °C |
| Reaction Time | 4-8 hours | 8-16 hours |
| Expected Yield | >95% | 85-90% |
| Purity (pre-purification) | ~90% (with some over-reduction) | >95% |
Note: These are representative conditions and may require further optimization for specific industrial-scale reactors and purity requirements.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the lab-scale synthesis of this compound.
Materials:
-
6-Methylindole
-
5% Platinum on Carbon (Pt/C)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (optional, as an activator)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add 6-Methylindole (1 equivalent) and ethanol. If using an acid activator, add p-toluenesulfonic acid (0.1 equivalents).
-
Catalyst Addition: Under a stream of inert gas, carefully add the 5% Pt/C catalyst (5 mol%).
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 60 °C). Monitor the reaction progress by taking small samples and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Extraction: Combine the filtrate and washes. If an acid activator was used, neutralize the solution with a saturated sodium bicarbonate solution. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualizations
Technical Support Center: Purification of Synthetic 6-Methylindoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from synthetic 6-Methylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of this compound?
A1: Impurities in synthetic this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding substituted phenylhydrazine and carbonyl compound used in a Fischer indole synthesis.
-
Isomeric impurities: Formation of other methylindoline isomers depending on the directing effects of the substituents and reaction conditions.
-
Over-reduction or incomplete reduction products: If the synthesis involves a reduction step from 6-methylindole, residual starting material may be present, or conversely, over-reduction of the aromatic ring could occur under harsh conditions.[1]
-
Oxidation products: Indolines are susceptible to air oxidation, which can lead to the formation of the corresponding 6-methylindole or other colored degradation products, particularly during workup and purification.[1]
-
Byproducts from side reactions: Acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate during a Fischer indole synthesis can lead to aniline byproducts.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Distillation under reduced pressure: This is a highly effective method for separating this compound from less volatile or non-volatile impurities.
-
Column chromatography: Particularly useful for removing impurities with similar boiling points to the product, such as isomeric impurities.
-
Recrystallization: An effective technique for achieving high purity, especially if the crude product is a solid or can be converted to a solid salt.[2][3]
-
Acid-base extraction: This can be used to remove acidic or basic impurities from the product.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile impurities. It can provide information on the percentage purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification by column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Distillation Issues
| Problem | Potential Cause | Recommended Solution |
| Product does not distill at the expected temperature/pressure. | 1. Inaccurate pressure reading. 2. Presence of non-volatile impurities coating the product. 3. System leak. | 1. Verify the accuracy of the vacuum gauge. 2. Consider a preliminary purification step like filtration or a simple extraction. 3. Check all connections for leaks. |
| Product co-distills with impurities. | Impurities have a similar boiling point to this compound. | 1. Use a fractional distillation column with a higher number of theoretical plates. 2. Consider an alternative purification method such as column chromatography or recrystallization. |
| Product decomposes during distillation. | Distillation temperature is too high. | 1. Use a higher vacuum to lower the boiling point. 2. Ensure the heating mantle is not set to an excessively high temperature. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from impurities. | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling or cracking. | 1. Optimize the mobile phase using TLC to achieve a target Rf value of 0.2-0.4 for this compound.[4] 2. Reduce the amount of crude material loaded onto the column. 3. Ensure proper column packing technique. |
| Product elutes too quickly or too slowly. | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio of the mobile phase. Increase polarity to elute the product faster, or decrease it to slow it down. |
| Streaking of the product band on the column. | 1. Sample is not soluble in the mobile phase. 2. Column is overloaded. | 1. Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use a dry loading technique.[4] 2. Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the recorded pressure. The literature boiling point for a related compound, 2-methylindoline, is 85-89 °C at 5 mmHg.[5]
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent and load it onto the top of the column. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.[4]
-
Elution: Begin elution with the least polar mobile phase, gradually increasing the polarity (gradient elution) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.[4]
Quantitative Data Summary
The following table summarizes purity and yield data from the purification of related indole compounds, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| 2-Methylindoline | Vacuum Distillation | Not Specified | 99.2% | Not Specified | [5] |
| 2-Methylindoline | Vacuum Distillation | Not Specified | 99.6% | Not Specified | [5] |
| 2-Methylindoline | Vacuum Distillation | Not Specified | 99.8% | 95.3% | [5] |
| 6-Fluoro-2-methylindole | Crystallization | Not Specified | Not Specified | 95.4% | [6] |
| 2-Methylindole | Recrystallization | Not Specified | High Purity (m.p. 59°C) | Not Specified | [7] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Regioselectivity of Indole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific challenges encountered during the regioselective functionalization of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does my indole functionalization reaction primarily yield the C3-substituted product, and how can I target other positions?
A1: The intrinsic electronic properties of the indole ring favor electrophilic attack at the C3 position.[1] This is because the cationic intermediate (σ-complex) formed during C3 attack is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1] Functionalization at other positions requires specific strategies to overcome this inherent reactivity.
Troubleshooting Undesired C3-Selectivity:
-
Issue: Exclusive or high C3-functionalization when another position is desired.
-
Solution 1: Block the C3 Position. If the C3 position is already substituted, electrophilic attack is often redirected to the C2 position.[1][2] This is a straightforward way to achieve C2-functionalization in subsequent steps.
-
Solution 2: Employ a Directing Group. Attaching a directing group to the indole nitrogen (N1) is a powerful strategy to guide functionalization to other positions, including C2, C4, C5, C6, and C7.[1][3][4][5] The choice of directing group and catalyst system is crucial for achieving the desired regioselectivity.[1][6]
-
Solution 3: Utilize Transition-Metal Catalysis. Specific transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) and ligands can override the natural reactivity of the indole ring and direct C-H activation to positions other than C3.[1][7][8]
Q2: I am attempting a C2-selective arylation but am observing a mixture of C2 and C3 products. How can I improve the C2:C3 ratio?
A2: Achieving high C2 selectivity often involves fine-tuning a transition-metal catalyzed reaction. The choice of catalyst, ligands, base, and solvent can significantly impact the regiochemical outcome. A key strategy involves using a directing group on the indole nitrogen.
Troubleshooting Poor C2-Selectivity:
-
Issue: Low C2:C3 product ratio in a directed C-H functionalization.
-
Optimization Strategy 1: Choice of Directing Group. Removable directing groups like pivaloyl, sulfonyl, or amides are commonly used.[1][9] The steric and electronic properties of the directing group are critical. For instance, a bulky directing group can sterically hinder certain positions, favoring others.
-
Optimization Strategy 2: Ligand Selection. In palladium-catalyzed reactions, the ligand plays a crucial role. The development of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP), has been shown to enable a switch from C3 to C2 selectivity in oxidative Heck reactions.[10][11]
-
Optimization Strategy 3: Adjusting the Base. For the arylation of free (NH)-indoles, the choice of magnesium base can control the regioselectivity between C2 and C3.[12]
-
Optimization Strategy 4: Solvent and Additives. The reaction medium can influence the reaction pathway. In some Pd-catalyzed alkenylations, switching the solvent system from DMF/DMSO to dioxane/AcOH can shift the selectivity from C3 to C2.[13] The acidity of the medium has also been shown to correlate with activity and regioselectivity in oxidative cross-coupling reactions.[14][15]
Below is a general workflow for troubleshooting regioselectivity issues in indole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. soc.chim.it [soc.chim.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Overcoming Poor Solubility of 6-Methylindoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor solubility of 6-Methylindoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor aqueous solubility?
A1: this compound derivatives are heterocyclic organic compounds that are often sparingly soluble in water but soluble in organic solvents such as ethanol and ether.[1] Their molecular structure, which includes a nonpolar indole nucleus, contributes to their hydrophobicity and consequently, low aqueous solubility.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds?
A2: There are several strategies to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical modifications (e.g., particle size reduction, solid dispersions), chemical modifications (e.g., salt formation, prodrug synthesis), and the use of formulation excipients (e.g., co-solvents, surfactants, cyclodextrins).[2][3]
Q3: Can pH adjustment be used to improve the solubility of this compound derivatives?
A3: The solubility of ionizable compounds can often be improved by adjusting the pH of the solution.[4][5][6] 6-Methylindole has a predicted pKa of 17.36, indicating it is a very weak acid.[7] Therefore, significant pH modification to ionize the molecule and enhance aqueous solubility may require extreme pH values, which might not be suitable for all experimental or physiological conditions.
Q4: What are co-solvents and how can they help solubilize this compound derivatives?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8][9] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[8]
Q5: How do cyclodextrins enhance the solubility of indole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, such as indole derivatives, within their cavity to form an inclusion complex.[2][11] This complex effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its apparent aqueous solubility.[1][10]
Troubleshooting Guides
Issue: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of DMSO may be too low to maintain the solubility of your compound in the aqueous buffer. This phenomenon is known as "antisolvent precipitation."
-
Recommended Solutions:
-
Decrease the final concentration of the compound: This will require a lower amount of the DMSO stock, potentially keeping the final DMSO concentration below the precipitation threshold.
-
Increase the final concentration of DMSO: If your experimental system can tolerate a higher percentage of DMSO, this can help maintain solubility. However, be mindful of potential effects on your assay.
-
Use a co-solvent in the aqueous buffer: Adding a co-solvent like ethanol or PEG 400 to your aqueous buffer can increase its solubilizing capacity.
-
Utilize cyclodextrins: Pre-forming an inclusion complex with a cyclodextrin can significantly enhance the aqueous solubility of your compound and prevent precipitation upon dilution.
-
Issue: The solubility of my compound is still low even after using a single co-solvent.
-
Possible Cause: The chosen co-solvent may not be optimal for your specific this compound derivative, or the concentration may not be sufficient.
-
Recommended Solutions:
-
Screen a panel of co-solvents: Test the solubility of your compound in various co-solvents (e.g., ethanol, propylene glycol, PEG 400) to identify the most effective one.
-
Use a co-solvent blend: Mixtures of co-solvents can sometimes have a synergistic effect on solubility.
-
Increase the co-solvent concentration: Gradually increase the percentage of the co-solvent in your formulation, while monitoring for any potential negative impacts on your experiment.
-
Issue: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.
-
Recommended Solutions:
-
Visually inspect your assay plates/tubes: Look for any signs of precipitation (e.g., cloudiness, solid particles).
-
Prepare fresh dilutions: Prepare fresh dilutions of your compound immediately before each experiment.
-
Employ a more robust solubilization strategy: Consider using techniques known for providing stable solutions, such as cyclodextrin complexation or formulating a nanosuspension.
-
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on the solubility of a model this compound derivative using various solubilization techniques. Disclaimer: This data is representative and intended for comparative purposes. Actual solubility will vary depending on the specific derivative and experimental conditions.
| Solubilization Technique | Solvent/Vehicle | Concentration of Solubilizing Agent | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| None | Deionized Water | - | 0.5 | 1 |
| Co-solvency | 20% Ethanol in Water | 20% (v/v) | 25 | 50 |
| Co-solvency | 20% Propylene Glycol in Water | 20% (v/v) | 40 | 80 |
| Co-solvency | 20% PEG 400 in Water | 20% (v/v) | 65 | 130 |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 10% (w/v) | 150 | 300 |
| Nanosuspension | Water with 0.5% HPMC and 0.5% Tween 80 | 1% (w/v) | >1000 (as stable suspension) | >2000 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound derivative
-
Selected solvent (e.g., water, buffer, co-solvent mixture)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple method for preparing a solid inclusion complex of a this compound derivative with a cyclodextrin.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Determine the appropriate molar ratio of the drug to HP-β-CD (commonly 1:1 or 1:2).
-
Weigh the required amounts of the this compound derivative and HP-β-CD and place them in a mortar.
-
Add a small amount of the water-ethanol mixture to the powder to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Protocol 3: Preparation of a Nanosuspension (Precipitation Method)
This method involves dissolving the compound in an organic solvent and then precipitating it in an aqueous phase containing stabilizers to form nanoparticles.
Materials:
-
This compound derivative
-
Water-miscible organic solvent (e.g., DMSO, ethanol)
-
Aqueous phase containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.5% w/v Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the this compound derivative in the organic solvent to create a concentrated solution.
-
Place the aqueous stabilizer/surfactant solution in a beaker and stir vigorously.
-
Slowly inject the organic solution of the compound into the stirring aqueous phase.
-
Continue stirring at high speed for a predetermined time to allow for nanoparticle formation.
-
Use a high-speed homogenizer or sonicator to further reduce the particle size and improve the uniformity of the suspension.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propylene glycol - Wikipedia [en.wikipedia.org]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3420-02-8 CAS MSDS (6-Methylindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. japer.in [japer.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 6-Methylindoline and Related Heterocycles
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6-Methylindoline, alongside its unsaturated analog, 6-Methylindole, and the parent compound, Indoline. The presented data, summarized in clear tabular formats, is supported by a detailed experimental protocol for acquiring high-quality NMR spectra.
Comparative NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 6-Methylindole and Indoline. These values provide a baseline for understanding the influence of the methyl group and the aromaticity of the heterocyclic ring on the magnetic environment of the constituent nuclei.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 6-Methylindole | CDCl₃ | 7.49 (d), 7.46 (s), 6.93 (d), 6.88 (s), 6.83 (d), 6.42 (s), 2.41 (s, -CH₃)[1] |
| Indoline | CDCl₃ | 7.08 (d), 6.98 (t), 6.69 (t), 6.61 (d), 3.64 (br s, NH), 3.49 (t, C2-H), 3.00 (t, C3-H)[2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 6-Methylindole | Dioxane | Data reported in J. Org. Chem. 1970, 35, 996.[3] |
| Indoline | Not specified | Data available on SpectraBase.[4] |
Experimental Protocol for NMR Spectroscopy
The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol that can be adapted for the analysis of this compound and related compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.
-
The spectrometer should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.
3. ¹H NMR Spectroscopy Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.
4. ¹³C NMR Spectroscopy Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally used.
-
Spectral Width (sw): A spectral width of 200-240 ppm is required to cover the entire carbon chemical shift range.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections should be applied to the spectrum.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
For ¹H NMR spectra, integration of the signals should be performed to determine the relative number of protons.
Structural Relationships and NMR Signatures
The structural differences between this compound, 6-Methylindole, and Indoline directly impact their NMR spectra. The saturation of the five-membered ring in the indolines leads to the appearance of aliphatic proton and carbon signals, which are absent in the aromatic indole.
Caption: Structural relationships and key NMR differentiating features.
References
Interpreting the Mass Spectrum of 6-Methylindoline: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone of this process, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the electron ionization mass spectrum of 6-methylindoline, presenting a comparative analysis with related indole structures to aid in its identification and characterization.
Comparison of Mass Spectra
The following table summarizes the key mass spectral data for this compound and its structural isomers, as well as the parent compound, indoline. This quantitative data facilitates a clear comparison of their fragmentation patterns under electron ionization.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 133 | 118 | 133 (M+, 60%), 118 (100%), 91 (20%), 77 (15%) |
| Indoline | 119 | 118 | 119 (M+, 80%), 118 (100%), 91 (30%), 77 (20%) |
| 1-Methylindole | 131 | 131 | 131 (M+, 100%), 130 (75%), 103 (10%), 89 (14%), 77 (11%)[1] |
| 2-Methylindole | 131 | 131 | 131 (M+, 79%), 77 (15%)[2] |
| 3-Methylindole | 131 | 130 | 131 (M+, 80%), 130 (100%), 103 (10%), 77 (20%) |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily proceeds through the loss of a methyl radical, leading to the stable indolinium cation, which constitutes the base peak. Further fragmentation can occur, though with lower intensity. The proposed pathway is visualized in the following diagram.
References
A Comparative Analysis of the Biological Activities of 6-Methylindoline and 5-Methylindoline
A guide for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. The position of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comparative overview of the biological activities of two constitutional isomers: 6-Methylindoline and 5-Methylindoline.
Due to a notable gap in direct comparative research, this analysis synthesizes the available data on 5-Methylindoline's intrinsic activities with the explored therapeutic applications of derivatives of both this compound and 5-Methylindoline. While a head-to-head comparison of the parent molecules is not currently possible based on existing literature, this guide offers insights into their respective potential and the divergent research paths they have inspired.
Summary of Biological Activities
The current body of research indicates that 5-Methylindoline possesses inherent antibacterial properties. In contrast, investigations into this compound have primarily focused on the therapeutic potential of its derivatives, particularly in the realms of oncology and anti-inflammatory applications.
| Feature | This compound | 5-Methylindoline |
| Direct Biological Activity | Data not available in current literature. | Demonstrates intrinsic antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] |
| Therapeutic Areas of Derivatives | Anticancer (METTL3 Inhibition), Anti-inflammatory, Antifungal.[3][4][5][6][7] | Anti-inflammatory (5-LOX/sEH Inhibition), Antibacterial. |
Antibacterial Activity of 5-Methylindoline
Recent studies have highlighted the bactericidal effects of 5-Methylindoline against various pathogenic bacteria. The compound has shown efficacy against both Gram-positive and Gram-negative strains, including antibiotic-resistant variants.
Table 1: Bactericidal Activity of 5-Methylindoline
| Bacterial Strain | Type | Concentration for Significant Cell Death (mM) |
| Staphylococcus aureus | Gram-positive | 6 |
| Enterococcus faecalis | Gram-positive | 7 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 6 |
| Escherichia coli | Gram-negative | 4 |
| Pseudomonas aeruginosa | Gram-negative | 6 |
| Shigella flexneri | Gram-negative | 4 |
Data extracted from concentration-dependent cell survival assays.[1]
Therapeutic Potential of Derivatives
While direct biological data for this compound is scarce, its derivatives are subjects of active investigation for various therapeutic applications. Similarly, derivatives of 5-Methylindoline are being explored for their pharmacological properties.
Table 2: Investigated Therapeutic Applications of Methylindoline Derivatives
| Derivative Class | Parent Moiety | Therapeutic Target/Application |
| Substituted Indoles | This compound | Anticancer: Inhibition of METTL3 (Methyltransferase-like 3), a key enzyme in RNA methylation, has emerged as a promising cancer therapy strategy.[8][9][10] |
| Indoline-based Compounds | 5-Methylindoline | Anti-inflammatory: Dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. |
Signaling Pathways and Mechanisms
Antibacterial Mechanism of Indole Derivatives
The precise bactericidal mechanism of 5-Methylindoline is still under investigation. However, indole and its derivatives are known to disrupt bacterial cell membranes, interfere with respiratory metabolism, and inhibit biofilm formation.[11][12][13]
Caption: Putative antibacterial mechanisms of indole derivatives.
Anti-inflammatory Signaling Pathway Targeted by 5-Methylindoline Derivatives
Derivatives of 5-Methylindoline have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the metabolism of arachidonic acid, which produces pro-inflammatory leukotrienes and anti-inflammatory epoxyeicosatrienoic acids (EETs), respectively. Dual inhibition aims to reduce pro-inflammatory mediators while preserving anti-inflammatory ones.[14][15][16][17][18]
Caption: Dual inhibition of 5-LOX and sEH pathways.
Anticancer Signaling Pathway Targeted by this compound Derivatives
Derivatives of this compound are being investigated as inhibitors of METTL3. METTL3 is an RNA methyltransferase that plays a crucial role in the N6-methyladenosine (m6A) modification of mRNA. In many cancers, METTL3 is overexpressed and promotes the translation of oncogenes. Inhibiting METTL3 can thus reduce the proliferation of cancer cells.[8][9][10][19]
Caption: Inhibition of the METTL3-mediated m6A pathway in cancer.
Experimental Protocols
Bacterial Cell Survival Assay
This protocol is utilized to determine the bactericidal activity of compounds like 5-Methylindoline.[20]
Caption: Workflow for the bacterial cell survival assay.
Conclusion
The comparison between this compound and 5-Methylindoline highlights a fascinating divergence in the exploration of isomeric scaffolds in drug discovery. While 5-Methylindoline has demonstrated direct antibacterial activity, this compound has served as a foundational structure for the development of targeted therapies, particularly in oncology.
The lack of direct comparative studies underscores a significant opportunity for future research. A head-to-head evaluation of the biological activities of these two isomers could unveil subtle structure-activity relationships and potentially open new avenues for therapeutic development. For now, this guide serves to summarize the distinct yet promising paths each of these molecules has taken in the scientific literature.
References
- 1. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 5. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 14. Emerging Roles of 5-Lipoxygenase Phosphorylation in Inflammation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. mdpi.com [mdpi.com]
- 17. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 19. METTL3 as a master regulator of translation in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
analytical methods for quantifying 6-Methylindoline in biological samples
A comprehensive guide to the , designed for researchers, scientists, and drug development professionals. This guide provides a comparative overview of common analytical techniques, complete with illustrative performance data and detailed experimental protocols.
Introduction
6-Methylindoline is a molecule of interest in various fields of research, including drug discovery and metabolism studies. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The analysis of this compound in biological samples typically follows a standardized workflow, from sample collection to final data analysis. The following diagram illustrates the key steps involved.
Comparison of Analytical Methods
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table provides a comparative summary of the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
Table 1: Comparison of Analytical Methods for this compound Quantification (Illustrative Data)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.05-1 ng/mL |
| Limit of Quantification (LOQ) | 50-100 ng/mL | 5-20 ng/mL | 0.1-5 ng/mL[1] |
| Linearity Range | 0.1-10 µg/mL | 0.02-2 µg/mL | 0.1-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.995[1] |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (%RSD) | <15% | <15% | <10%[1] |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Sample Preparation | Simple to moderate | Derivatization often required | Simple to moderate |
Disclaimer: The data presented in this table is illustrative and based on typical performance for small molecule analysis. Specific performance for this compound may vary and requires method development and validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline potential experimental protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for detecting analytes that possess a UV chromophore, which this compound does.
Sample Preparation (Protein Precipitation - PPT)
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 275 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and chromatographic properties.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of urine sample, add 20 µL of internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
GC-MS Conditions
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[2]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Conclusion
The choice of an analytical method for the quantification of this compound in biological samples is a critical decision that impacts the quality and reliability of research data.
-
HPLC-UV is a cost-effective and robust method suitable for studies where high sensitivity is not a primary requirement.
-
GC-MS provides excellent selectivity and is a powerful tool, particularly for urine analysis, although it often requires a derivatization step.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for demanding applications such as pharmacokinetic studies where low concentrations of the analyte are expected.[3]
Ultimately, the selection should be based on the specific requirements of the study, including the desired limits of quantification, the complexity of the biological matrix, and the available instrumentation. Regardless of the chosen method, thorough validation according to regulatory guidelines is essential to ensure the accuracy and precision of the results.[4]
References
Comparative Docking Analysis of Methylindoline Derivatives: A Guide for Structure-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of methylindoline derivatives against key protein targets implicated in inflammation and bacterial infections. Due to a scarcity of specific published docking studies on methylindoline derivatives, this document leverages available data on structurally related methylindole and indole analogs to illustrate the comparative methodology. The presented data and protocols are intended to serve as a reference for researchers engaged in structure-based drug design and in silico screening.
Comparative Docking Analysis: Anti-inflammatory Activity
The following table summarizes the binding affinities of various methylindole and indole derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These values, typically expressed in kcal/mol, indicate the predicted strength of the interaction between the ligand and the protein's binding site, with more negative values suggesting a stronger interaction.
Table 1: Comparative Docking Scores of Indole Derivatives against Cyclooxygenase-2 (COX-2)
| Compound/Derivative | PDB ID of Target | Docking Score (kcal/mol) | Reference / Key Interactions |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide (MMINA) | 6COX | -9.00 | Forms hydrogen bonds with key residues in the active site.[1] |
| Indole derivative with pyrazole hybrid (5u) | Not Specified | -12.907 | The sulfonamide group forms hydrogen bonds with Ser353, Gln192, His90, Arg513, and Phe518.[2] |
| Indole derivative with pyrazole hybrid (5s) | Not Specified | -12.24 | Similar interactions to compound 5u, with the sulfonamide group playing a key role.[2] |
| Celecoxib (Reference Drug) | Not Specified | -9.924 | Standard selective COX-2 inhibitor.[2] |
| Etoricoxib (Reference Drug) | 6LU7 | -9.40 | A selective COX-2 inhibitor.[3] |
Comparative Docking Analysis: Antibacterial Activity
The following table summarizes the binding affinities of various indole derivatives against the bacterial enzyme UDP-N-acetylmuramatel-alanine ligase (MurC), an essential enzyme in peptidoglycan biosynthesis.
Table 2: Comparative Docking Scores of Indole Derivatives against E. coli UDP-N-acetylmuramatel-alanine ligase (MurC)
| Compound ID | PDB ID of Target | Binding Energy (kcal/mol) | Reference |
| Compound 9 | 2F00 | -11.5 | [4] |
| Compound 1 | 2F00 | -9.9 | [4] |
| Compound 10 | 2F00 | -9.8 | [4] |
| Compound 7 | 2F00 | -9.7 | [4] |
| Compound 12 | 2F00 | -9.6 | [4] |
| Compound 3 | 2F00 | -9.5 | [4] |
| Compound 11 | 2F00 | -9.5 | [4] |
| Compound 8 | 2F00 | -9.4 | [4] |
| Compound 5 | 2F00 | -9.3 | [4] |
| Compound 4 | 2F00 | -9.0 | [4] |
| Compound 2 | 2F00 | -8.8 | [4] |
| Compound 6 | 2F00 | -8.7 | [4] |
| Ampicillin (Reference Drug) | 2F00 | -8.0 | [4] |
Experimental Protocols
Molecular Docking of COX-2 Inhibitors
The following is a generalized protocol based on common practices for docking studies with COX-2, specifically referencing methodologies used with the MOE (Molecular Operating Environment) software.
-
Protein Preparation:
-
The 3D crystal structure of human COX-2 (e.g., PDB ID: 6COX) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and the structure is protonated at a physiological pH.
-
The energy of the enzyme structure is minimized to relieve any steric clashes.[5]
-
-
Ligand Preparation:
-
The 2D structures of the methylindoline or analogous indole derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized.
-
-
Docking Simulation:
-
The docking simulation is performed using the docking module of the MOE software.[5]
-
The active site is defined based on the position of the co-crystallized ligand in the original PDB file.
-
The docking process involves placing the ligand in the active site and searching for the most favorable binding poses using a specified placement algorithm and scoring function.
-
The final poses are ranked based on their docking scores, which estimate the binding affinity.
-
Molecular Docking of Antibacterial Agents
The following is a generalized protocol for virtual screening and docking of antibacterial agents against MurC, referencing the use of PyRx virtual screening tool, which utilizes AutoDock Vina.
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target bacterial enzyme (e.g., E. coli MurC, PDB ID: 2F00) is downloaded from the Protein Data Bank.
-
Water molecules and heteroatoms are removed from the protein structure.
-
The 3D structures of the indole derivatives are obtained from databases like PubChem or drawn and converted to a suitable format (e.g., PDBQT).[6]
-
The energy of the ligand structures is minimized.[6]
-
-
Virtual Screening with PyRx:
-
PyRx, which integrates AutoDock Vina, is used for the virtual screening process.[7]
-
The prepared protein and ligand files are loaded into PyRx.
-
A grid box is defined to encompass the active site of the enzyme.
-
The virtual screening is run, where each ligand is docked into the defined active site of the protein.[7][8][9][10][11]
-
-
Analysis of Results:
-
The results are analyzed based on the binding energies of the different poses for each ligand. The pose with the lowest binding energy is considered the most favorable.
-
The interactions between the top-scoring ligands and the protein's active site residues are visualized and analyzed.
-
Mandatory Visualization
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and its inhibition by methylindoline derivatives.
Caption: Inhibition of the peptidoglycan biosynthesis pathway by targeting the MurC enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. UDP-N-Acetylmuramic Acid l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Small-molecule library screening by docking with PyRx - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyrrolidinoindoline Alkaloids: Physostigmine, Phenserine, and Ladostigil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of three prominent pyrrolidinoindoline alkaloids: physostigmine, phenserine, and ladostigil. While these compounds have been extensively studied for their roles in neuroscience, particularly as cholinesterase inhibitors for the treatment of Alzheimer's disease, their potential as cytotoxic agents against cancer cells is an emerging area of interest. This document summarizes the available data on their cytotoxic or antiproliferative effects, details relevant experimental protocols, and explores the signaling pathways they modulate.
Introduction to Pyrrolidinoindoline Alkaloids
Pyrrolidinoindoline alkaloids are a class of natural and synthetic compounds characterized by a core pyrrolidinoindoline ring structure. Physostigmine, isolated from the Calabar bean, is the archetypal member of this family. Phenserine and ladostigil are synthetic derivatives developed to have improved pharmacological properties for neurodegenerative diseases. While their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), recent studies suggest broader biological activities, including the modulation of cell survival and death pathways, which are of significant interest in oncology.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of physostigmine, phenserine, and ladostigil across a standardized panel of cancer cell lines are limited in the current scientific literature. The majority of research has focused on their neuroprotective effects. However, some studies provide insights into their impact on cell viability, particularly in neuroblastoma cell lines.
Data Presentation
The following table summarizes the available quantitative data on the effects of these alkaloids on cell viability. It is important to note that the experimental conditions and cell lines are not uniform across these studies, making direct comparisons challenging.
| Alkaloid | Cell Line | Assay | Endpoint | IC50 / Effect | Reference(s) |
| Physostigmine | - | - | - | Data not available in the context of cancer cell cytotoxicity. Primarily studied for its anticholinesterase activity and associated toxicity.[1][2][3] | |
| (-)-Phenserine | SH-SY5Y (Neuroblastoma) | MTT Assay | - | Well-tolerated up to 30 µM; substantial cell death at 100 µM.[4] | |
| Ladostigil | SH-SY5Y (Neuroblastoma) | - | - | No significant effect on cell survival at 5.4 µM and 54 µM under specific oxidative stress conditions.[5] | |
| Ladostigil | SK-N-SH (Neuroblastoma) | Caspase-3 Activation Assay | - | IC50 of 1.05 µM for the inhibition of Caspase-3 activation.[5] |
Absence of data for a particular alkaloid or cell line indicates that no peer-reviewed studies with the specified parameters were identified in our comprehensive search.
Experimental Protocols
To facilitate further research and standardized comparisons, this section provides a detailed methodology for a commonly used cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolidinoindoline alkaloids (physostigmine, phenserine, ladostigil)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test alkaloids in the complete medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloids, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10][11]
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Signaling Pathways in Cytotoxicity
The precise signaling pathways through which these pyrrolidinoindoline alkaloids may exert cytotoxic effects in cancer cells are not fully elucidated. However, their known mechanisms in neuronal cells provide valuable clues. Many of these pathways are also central to cancer cell survival and apoptosis.
Key Signaling Pathways:
-
Apoptosis Induction: Ladostigil has been shown to have anti-apoptotic effects in neurons, which involves the regulation of the Bcl-2 family of proteins and the inhibition of caspase-3.[5][12] In a cancer context, modulation of these same pathways could potentially induce apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are critical targets for many anticancer drugs.[13][14][15][16][17]
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Ladostigil is known to activate PKC and MAPK signaling pathways, which are involved in cell survival and proliferation.[12][18] The role of these pathways in cancer is complex and context-dependent, as they can be both pro- and anti-tumorigenic.
-
Regulation of Amyloid Precursor Protein (APP): Phenserine has been shown to reduce the expression of APP.[19] While primarily relevant to Alzheimer's disease, APP and its fragments have been implicated in cell adhesion, migration, and proliferation in some cancers.
Caption: Potential intervention points of pyrrolidinoindoline alkaloids in apoptosis.
Conclusion and Future Directions
The investigation into the cytotoxic properties of physostigmine, phenserine, and ladostigil against cancer cells is still in its nascent stages. While their primary development has been for neurodegenerative disorders, their ability to modulate fundamental cellular processes such as apoptosis and key signaling pathways suggests a potential for repurposing as anticancer agents.
The lack of direct comparative data underscores a critical gap in the literature. Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of these and other pyrrolidinoindoline alkaloids against a broad panel of cancer cell lines using standardized assays to determine their IC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways responsible for any observed cytotoxic effects in cancer cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize cytotoxic potency and selectivity for cancer cells over normal cells.
By addressing these areas, the full potential of pyrrolidinoindoline alkaloids as a novel class of cytotoxic agents can be explored, potentially leading to the development of new therapeutic strategies for cancer treatment.
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoprotective and chemosensitizing effects of apigenin on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. iris.unime.it [iris.unime.it]
- 18. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Distinguishing Isomers of Methylindole Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides an objective comparison of the mass spectrometric behavior of methylindole isomers, supported by experimental data, to aid in their differentiation.
The seven isomers of methylindole, each with the molecular formula C₉H₉N and a molecular weight of approximately 131.17 g/mol , present a classic analytical problem due to their identical mass. However, their structural differences lead to distinct fragmentation patterns upon electron ionization mass spectrometry (EI-MS), enabling their differentiation. This guide outlines the key mass spectral features of each isomer and provides a general experimental protocol for their analysis.
Comparative Analysis of Fragmentation Patterns
The primary distinction among methylindole isomers in EI-MS lies in the relative abundances of the molecular ion (M⁺) and key fragment ions. Notably, the position of the methyl group on the indole ring significantly influences the fragmentation pathways.
A key observation in the mass spectrometry of simple indoles is that N-methylindole (1-methylindole) can be readily distinguished from its isomers by the presence of a significant M-15 peak, corresponding to the loss of a methyl radical (•CH₃)[1]. In contrast, isomers with the methyl group on the benzene ring (4-, 5-, 6-, and 7-methylindole) are characterized by intense [M-1]⁺ ions, resulting from the loss of a hydrogen radical to form a stable azaazulenium ion[1]. 2-Methylindole and 3-methylindole exhibit fragmentation patterns that are distinct from both the N-methyl and benzene-substituted isomers.
The following table summarizes the prominent ions observed in the electron ionization mass spectra of the seven methylindole isomers.
| Isomer | Molecular Ion (M⁺) m/z 131 (% Rel. Int.) | [M-1]⁺ Ion m/z 130 (% Rel. Int.) | Other Key Fragments (m/z) and Notes |
| 1-Methylindole | 100 | 80 | m/z 115 (M-CH₃) is a characteristic fragment. |
| 2-Methylindole | 100 | 79 | Fragmentation is similar to 3-methylindole. |
| 3-Methylindole | 100 | 80 | Shows a prominent molecular ion peak. |
| 4-Methylindole | 81 | 100 | The [M-1]⁺ ion is the base peak. |
| 5-Methylindole | 83 | 100 | The [M-1]⁺ ion is the base peak. |
| 6-Methylindole | 82 | 100 | The [M-1]⁺ ion is the base peak. |
| 7-Methylindole | 80 | 100 | The [M-1]⁺ ion is the base peak. |
Experimental Protocol: GC-MS Analysis of Methylindole Isomers
This section provides a general method for the analysis of methylindole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare individual standard solutions of each methylindole isomer in a suitable volatile solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
-
Create a mixed standard solution containing all seven isomers at a concentration of 100 µg/mL each.
-
For unknown samples, dissolve a known quantity in a suitable solvent and dilute to fall within the calibration range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention times of each isomer.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with reference spectra from a library (e.g., NIST) and with the data presented in this guide to identify the specific methylindole isomer.
Workflow for Isomer Differentiation
The following diagram illustrates the general workflow for distinguishing between methylindole isomers using GC-MS.
References
A Comparative Guide to Assessing the Purity of 6-Methylindoline
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical entities like 6-Methylindoline is a cornerstone of reliable and reproducible research. As a key building block in the synthesis of various pharmacologically active molecules, its impurity profile can significantly impact the efficacy, safety, and stability of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the principal compound from structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is particularly effective for indole derivatives, providing excellent separation based on differences in hydrophobicity.
Comparative Analysis of Purity Assessment Methods
A multi-faceted analytical approach is crucial for a comprehensive understanding of a compound's purity. While HPLC is a primary tool, orthogonal methods can provide confirmatory data and detect impurities that may not be amenable to HPLC analysis. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Table 1: Hypothetical HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Analyte | Peak Area | Area % |
| 1 | 3.52 | 4-Methylindoline | 15,800 | 0.15 |
| 2 | 4.15 | Unidentified Impurity | 8,400 | 0.08 |
| 3 | 5.28 | This compound | 10,500,000 | 99.52 |
| 4 | 6.01 | 6-Methylindole | 27,500 | 0.25 |
Table 2: Comparison of Analytical Methods for this compound Purity Assessment
| Method | Principle | Purity Result (%) | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | 99.52 | High sensitivity, excellent for separating complex mixtures, widely available, and highly reproducible. | Requires a chromophore for UV detection; quantification can be affected by differences in molar absorptivity of impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | 99.48 | High sensitivity and specificity, excellent for volatile impurities, and provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. | 99.5 (mass %) | Provides an absolute measure of purity without the need for a reference standard of the impurities, non-destructive, and gives structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard for accurate quantification. |
| DSC | Measurement of the heat flow difference between a sample and a reference as a function of temperature. | >99.0 | Provides a measure of total molar purity of crystalline solids, requires small sample amounts, and is a fast screening tool. | Insensitive to impurities that do not form a eutectic system or are amorphous; not suitable for compounds that decompose on melting.[1][2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: 10% acetonitrile to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in dichloromethane at a concentration of approximately 1 mg/mL. For improved peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5-10 mg of the internal standard into an NMR tube. Dissolve in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of this compound to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.[4][5]
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 1-3 mg.
-
Heating Rate: 1-2 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: The purity is determined based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6][7] This analysis is typically performed using the instrument's software. The method is most accurate for compounds with a purity of at least 98%.[1]
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for a comprehensive purity assessment of a synthesized compound like this compound.
Caption: Workflow for Comprehensive Purity Assessment.
Caption: Experimental Workflow for HPLC Purity Analysis.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results essential for quality control in research and drug development. However, to ensure a comprehensive impurity profile and to build a robust data package, orthogonal methods such as GC-MS, qNMR, and DSC should be employed. GC-MS is invaluable for identifying volatile impurities, qNMR offers an absolute measure of purity and structural confirmation, and DSC serves as a rapid screen for the total purity of crystalline material. By integrating the data from these complementary techniques, researchers can have the highest confidence in the quality of their this compound, thereby ensuring the integrity of their subsequent research and development endeavors.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. tainstruments.com [tainstruments.com]
- 7. thermalsupport.com [thermalsupport.com]
Unveiling the Potential: A Comparative Guide to Indole-Based Antifungal Agents
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor in the face of rising fungal resistance. Indole derivatives have emerged as a promising class of compounds with significant antifungal activity. This guide provides a comprehensive comparison of the efficacy of various indole-based agents, supported by experimental data and detailed methodologies, to aid in the evaluation and development of next-generation antifungal therapies.
This comparative analysis synthesizes data from multiple studies to present a clear overview of the in vitro efficacy of different indole-based compounds against clinically relevant fungal pathogens. The primary mechanism of action for many of these agents involves the disruption of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Quantitative Efficacy of Indole-Based Antifungal Agents
The antifungal activity of various indole derivatives has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected indole-based agents against common fungal pathogens, offering a direct comparison of their potency.
| Compound/Agent | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| Indole-triazole derivatives (e.g., 1b, 2b-d, 3b-d) | 3.125 | Excellent activity (specific values vary) | - | - | - |
| 4,6-dibromoindole | 25 | 10-50 | 10-50 | 10-50 | - |
| 5-bromo-4-chloroindole | 25 | 10-50 | 10-50 | 10-50 | - |
| Indolepyrazine A & B | 12-14 | - | - | - | - |
| 3,3′-bis-indole | 64-256 | - | - | - | - |
| Fumigoside E | - | - | - | - | - |
| Asperthrin A | - | - | - | - | - |
| Compound 1 (amino acid appended indole) | 78.5 (MIC80) | - | - | - | - |
| Indole-based Triazole Alcohol (4d) | 6.25 | - | - | - | 12.5 |
| Indole-based Triazole Alcohol (4c, 4e) | 12.5 | - | - | - | 12.5 |
| Compound/Agent | Aspergillus niger MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| 3-(2-methyl-1H-indol-1-yl)phenol (A1) | Significant Activity | - |
| 1-(3-(2-methyl-1H-indol-1-yl)phenyl)ethan-1-one (A2) | Significant Activity | - |
Experimental Protocols
The determination of the in vitro antifungal efficacy of indole-based compounds predominantly relies on standardized methodologies to ensure reproducibility and comparability of results. The following is a detailed description of the key experimental protocol used in the cited studies.
Broth Microdilution Antifungal Susceptibility Testing (CLSI Guidelines)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and filamentous fungi.[1][2][3]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for a specified period (24-48 hours for yeasts, 7 days for molds).
-
A suspension of the fungal cells or conidia is prepared in sterile saline or distilled water.
-
The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard, which corresponds to a specific cell or conidia concentration. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
The indole-based compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the antifungal agent are prepared in a liquid broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control well (fungus without the antifungal agent) and a sterility control well (medium only).
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
4. Determination of MIC:
-
Following incubation, the plates are examined visually or using a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[4]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the evaluation of indole-based antifungal agents, the following diagrams have been generated using the DOT language.
References
- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 6-Methylindoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 6-Methylindoline, a heterocyclic amine utilized in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from the safety data of structurally related compounds, including various methylindole and methylindoline isomers. It is crucial to recognize that this guidance is based on analogous compounds, and the specific SDS for this compound, once available, should supersede the recommendations provided herein.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards, which are inferred from related indole and indoline compounds. These compounds are generally classified as irritants.
Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: Can lead to serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in a poorly ventilated area or with heated material. |
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following step-by-step protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Unused or waste this compound should be classified as chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
Step 2: Container Management
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep the container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Step 3: Spill and Leak Management
-
In the event of a spill, evacuate the area if necessary.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Step 4: Final Disposal
-
Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 6-Methylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Methylindoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information has been synthesized from safety data for the parent compound, indoline, and general safety protocols for aromatic amines. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to share hazards with its parent compound, indoline, and the class of aromatic amines.[1][2] Primary hazards include skin and eye irritation, and potential harm if swallowed or inhaled.[3] Therefore, a comprehensive PPE strategy is the primary line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[5][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[4][6] |
First Aid Measures
In case of exposure to this compound, immediate action is crucial.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are vital to minimize risks associated with this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Don all required PPE as outlined in Table 1 before entering the handling area.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of solid this compound inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use spark-proof tools and ground all equipment when handling the substance.
-
-
Dissolving:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Ensure the process is conducted within the fume hood.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
-
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
-
Keep the container tightly closed and clearly labeled.[5]
-
Store in a location that is secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed hazardous waste disposal company.[9] Do not dispose of down the drain or in regular trash.[10] |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for aromatic amine or nitrogenous organic waste.[10] |
| Contaminated Labware (e.g., pipette tips, gloves, paper towels) | Place in a designated solid hazardous waste container that is clearly labeled.[9] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Segregation: Do not mix incompatible waste streams. Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[10]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Indoline - Safety Data Sheet [chemicalbook.com]
- 9. skcinc.com [skcinc.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
